molecular formula C7H6BrN3 B1344172 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 219762-28-4

5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1344172
CAS No.: 219762-28-4
M. Wt: 212.05 g/mol
InChI Key: AXMQBOUOVYZIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMQBOUOVYZIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625350
Record name 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219762-28-4
Record name 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 219762-28-4

This technical guide provides a comprehensive overview of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a substituted imidazopyridine. The structural similarity of the imidazo[4,5-b]pyridine core to purine bases has driven considerable research into its derivatives as potential therapeutic agents.[1][2]

PropertyValueReference
CAS Number 219762-28-4[3]
Molecular Formula C₇H₆BrN₃[3]
Molecular Weight 212.05 g/mol [3]
Purity Typically ≥97%[3]

Synthesis

A plausible synthetic route for this compound would start from 5-bromo-2,3-diaminopyridine and acetic acid or a derivative thereof.

General Experimental Protocol for the Synthesis of 2-Substituted Imidazo[4,5-b]pyridines:

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Acetic acid (or acetyl chloride/acetic anhydride)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Appropriate solvents for reaction and purification (e.g., toluene, ethanol)

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, a mixture of 5-bromo-2,3-diaminopyridine and a slight molar excess of acetic acid is heated in the presence of a dehydrating agent like polyphosphoric acid. The reaction temperature and time will need to be optimized, but typically ranges from 100 to 150°C for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Below is a logical workflow for the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 5-bromo-2,3-diaminopyridine + Acetic Acid C Condensation (Heat, PPA) A->C 1 B Reaction Mixture D Neutralization (NaHCO3) B->D C->B 2 E Extraction (Organic Solvent) D->E 3 F Drying & Concentration E->F 4 G Column Chromatography F->G 5 H Pure Product G->H 6

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[5] Derivatives of this core have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7]

Anticancer Activity

Many imidazo[4,5-b]pyridine derivatives have been investigated for their potential as anticancer agents.[6][7] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[8] Specifically, some derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.[9][10] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, thereby inducing programmed cell death in cancer cells.[10]

While specific data for this compound is not available, related compounds have shown significant activity against various cancer cell lines.

Compound ClassTarget Cancer Cell LinesReported Activity (IC₅₀)Reference
Imidazo[4,5-b]pyridine DerivativesMCF-7 (Breast), HCT116 (Colon)0.63 - 1.32 µM (as CDK9 inhibitors)[9]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridinesMCF-7, BT-474 (Breast)Prominent anticancer activity[7]
Antimicrobial Activity

The structural similarity of imidazo[4,5-b]pyridines to purines also makes them attractive candidates for the development of antimicrobial agents. Several studies have reported the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives against various bacterial and fungal strains.[11]

Compound ClassTested MicroorganismsReported Activity (MIC)Reference
2-(substituted-phenyl)imidazo[4,5-b]pyridinesE. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4–8 µg/mL for promising compounds[11]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridinesVarious bacteria and fungiProminent antibacterial and antifungal activity for some derivatives[7]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are typically employed.

Kinase Inhibition Assay

Given that many imidazo[4,5-b]pyridine derivatives are kinase inhibitors, a primary screen would involve evaluating the compound's ability to inhibit a panel of kinases.

Principle:

Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The inhibitory effect of the compound is determined by measuring the reduction in kinase activity.

General Protocol (e.g., ADP-Glo™ Kinase Assay):

  • Reaction Setup: A reaction mixture is prepared containing the target kinase, its specific substrate, ATP, and the test compound (this compound) at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion and Signal Generation: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly formed ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Measurement: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[12]

G cluster_assay Kinase Inhibition Assay Workflow A Prepare Reaction Mix: Kinase, Substrate, ATP, Test Compound B Incubate (Kinase Reaction) A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (ADP to ATP, Luminescence) C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

To evaluate the anticancer potential, the effect of the compound on the proliferation of cancer cell lines is assessed.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[12]

Potential Signaling Pathway Involvement

As many imidazo[4,5-b]pyridine derivatives act as kinase inhibitors, a likely mechanism of action for this compound in cancer cells is the inhibition of a critical signaling pathway. For instance, if the compound is a potent CDK9 inhibitor, it would disrupt the transcription of key survival genes in cancer cells.

G cluster_pathway Hypothetical CDK9 Inhibition Pathway A Imidazo[4,5-b]pyridine Derivative B CDK9/Cyclin T1 Complex A->B Inhibition D Phosphorylation of RNAPII B->D Catalyzes G Apoptosis B->G Inhibition leads to C RNA Polymerase II (RNAPII) C->D Substrate E Transcriptional Elongation D->E F Synthesis of Anti-apoptotic Proteins (e.g., Mcl-1) E->F H Cell Survival F->H Promotes

Caption: Hypothetical signaling pathway showing the effect of an imidazo[4,5-b]pyridine derivative as a CDK9 inhibitor.

References

A Technical Guide to the Physicochemical Properties of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous purine nucleosides suggests a potential for interaction with a variety of biological targets. The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available, experimentally determined values for several properties are not yet published. In such cases, predicted values for structurally similar isomers are provided for guidance.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₆BrN₃[2][3]
Molecular Weight 212.05 g/mol [2][3]
CAS Number 219762-28-4[3]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point 330.1 ± 45.0 °C (Predicted for isomer)-
Density 1.76 ± 0.1 g/cm³ (Predicted for isomer)-
pKa 3.68 ± 0.30 (Predicted for isomer)-
LogP (Octanol/Water) Not available-
Solubility Predicted to have moderate to high solubility in polar aprotic and protic organic solvents.[4]-

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. Below are detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of imidazo[4,5-b]pyridine derivatives.[5]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 2-Amino-3-nitropyridine B 5-Bromo-2-amino-3-nitropyridine A->B NBS, H₂SO₄ C 5-Bromo-2,3-diaminopyridine B->C Fe, NH₄Cl D This compound C->D Acetic Anhydride, Reflux

Caption: Synthetic workflow for this compound.

Methodology:

  • Bromination of 2-Amino-3-nitropyridine: To a solution of 2-amino-3-nitropyridine in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, then poured onto ice and neutralized to precipitate the 5-bromo-2-amino-3-nitropyridine product.

  • Reduction of the Nitro Group: The 5-bromo-2-amino-3-nitropyridine is reduced to 5-bromo-2,3-diaminopyridine using a reducing agent such as iron powder in the presence of ammonium chloride in a suitable solvent like ethanol/water. The mixture is refluxed, and the product is extracted after workup.

  • Cyclization to form the Imidazole Ring: The resulting 5-bromo-2,3-diaminopyridine is cyclized by refluxing with acetic anhydride. The excess acetic anhydride is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus, such as a Buchi B-540.[6]

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a steady rate.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

The solubility of the compound in various solvents can be determined using the equilibrium solubility method.[4]

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the compound in the saturated solution is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.

Methodology:

  • A known amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

  • The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical technique.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

Derivatives of imidazo[4,5-b]pyridine are known to exhibit a wide range of biological activities. While the specific mechanism of action for this compound has not been elucidated, related compounds have been shown to act as kinase inhibitors, antimicrobial agents, and modulators of various signaling pathways.

For instance, some imidazo[4,5-b]pyridine derivatives have been identified as dual FLT3/Aurora kinase inhibitors, which are crucial targets in acute myeloid leukemia.[7] Others have shown antimicrobial activity by potentially targeting bacterial enzymes essential for survival.[8] The structural similarity to purines also suggests possible interference with DNA and RNA synthesis or function.[1]

G cluster_0 Potential Cellular Targets cluster_1 Cellular Effects A 5-bromo-2-methyl-3H- imidazo[4,5-b]pyridine B Kinases (e.g., FLT3, Aurora) A->B C Bacterial Enzymes A->C D DNA/RNA Polymerases A->D E Inhibition of Cell Proliferation (Anticancer) B->E F Inhibition of Bacterial Growth (Antimicrobial) C->F G Inhibition of Viral Replication (Antiviral) D->G

Caption: Potential mechanisms of action for imidazo[4,5-b]pyridine derivatives.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. This guide has summarized the currently available physicochemical data and provided standardized protocols for its experimental determination. Further research is warranted to fully characterize its properties and to explore its biological activities and mechanisms of action. The information presented herein serves as a foundational resource for researchers and scientists working with this promising class of compounds.

References

An In-depth Technical Guide on Structural Analogs of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core, a purine isostere, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Core Structure: this compound

The core structure, this compound, serves as a foundational template for the design of a diverse array of bioactive molecules. The strategic placement of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR). The methyl group at the 2-position and the hydrogen at the 3-position of the imidazole ring also present opportunities for structural diversification.

Synthetic Strategies

The synthesis of this compound and its analogs typically begins with a substituted diaminopyridine. A common and effective method for constructing the imidazo[4,5-b]pyridine scaffold is through the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent.

A general synthetic approach involves the reaction of 5-bromo-2,3-diaminopyridine with acetic anhydride or a related acetylating agent to introduce the 2-methyl group and facilitate cyclization to form the imidazole ring.

Further diversification of the core structure can be achieved through various synthetic methodologies:

  • N-Alkylation/Arylation: The nitrogen atom at the 3-position (N3) of the imidazole ring can be readily alkylated or arylated to introduce a variety of substituents.

  • Suzuki Cross-Coupling: The bromine atom at the 5-position is particularly amenable to Suzuki cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. This has been a key strategy in the development of potent kinase inhibitors.

  • Modifications at the 2-position: While the core compound has a methyl group, analogs with different substituents at the 2-position can be synthesized by using different carboxylic acids or their derivatives in the initial condensation step.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The nature and position of the substituents on the imidazo[4,5-b]pyridine core play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

A significant body of research has focused on the development of imidazo[4,5-b]pyridine analogs as anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key cellular signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of selected this compound analogs against various cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
I HHHMCF-70.85[1]
I HHHHCT1161.05[1]
II HHHMCF-70.92[1]
II HHHHCT1161.12[1]
IIIa HHHMCF-71.21[1]
IIIb HHHMCF-71.15[1]
IV HHHMCF-71.32[1]
VI HHHMCF-71.08[1]
VIIa HHHMCF-70.98[1]
VIIc HHHHCT1161.25[1]
VIIe HHHHCT1161.18[1]
VIIf HHHHCT1161.31[1]
VIII HHHMCF-70.92[1]
VIII HHHHCT1161.12[1]
IX HHHMCF-70.85[1]
IX HHHHCT1161.05[1]
13 H4-hydroxyphenylHCapan-11.50[2]
13 H4-hydroxyphenylHHL-601.87[2]
19 CH34-hydroxyphenylHCapan-11.45[2]
19 CH34-hydroxyphenylHLN-2291.90[2]
19 CH34-hydroxyphenylHDND-411.65[2]
19 CH34-hydroxyphenylHK-5621.75[2]
19 CH34-hydroxyphenylHZ-1381.80[2]
Antiviral and Antibacterial Activity

Certain analogs of this compound have also been investigated for their potential as antimicrobial agents.

Quantitative Antimicrobial Activity Data

Compound IDR1R2R3OrganismMIC (µM)Reference
Compound 14 HAmidino-substitutedHE. coli32[3]
Bromo-derivative 7 HPhenylHRespiratory Syncytial Virus (RSV)EC50: 21[3]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are often attributed to their ability to modulate specific cellular signaling pathways.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[4] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells.

CDK9_Inhibition_Pathway cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptotic Pathway Imidazo[4,5-b]pyridine_Analog This compound Analog CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) Imidazo[4,5-b]pyridine_Analog->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II Transcription Transcription Elongation pRNAPII->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits

CDK9 Inhibition by Imidazo[4,5-b]pyridine Analogs

Dual Inhibition of FLT3 and Aurora Kinases

Some imidazo[4,5-b]pyridine analogs have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[5] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells, and its mutation is a common driver in acute myeloid leukemia (AML).[6] Aurora kinases are essential for mitotic progression, and their overexpression is linked to various cancers.[5] Dual inhibition of these kinases represents a promising strategy for the treatment of AML and other hematological malignancies.

Kinase_Inhibition_Workflow cluster_targets Kinase Targets Analog This compound Analog FLT3 FLT3 Kinase Analog->FLT3 Inhibits Aurora Aurora Kinases Analog->Aurora Inhibits Proliferation Cell Proliferation & Survival FLT3->Proliferation Promotes Mitosis Mitotic Progression Aurora->Mitosis Regulates Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Mitosis->Apoptosis Disruption leads to

Dual FLT3 and Aurora Kinase Inhibition

Mitochondrial Uncoupling

Certain synthetic small molecules, including some imidazo[4,5-b]pyridine derivatives, can act as mitochondrial uncouplers.[7] These molecules disrupt oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[8][9] This leads to an increase in oxygen consumption and heat production. While this can be toxic at high concentrations, controlled mitochondrial uncoupling is being explored as a therapeutic strategy for metabolic diseases.

Mitochondrial_Uncoupling ETC Electron Transport Chain Proton_Gradient Proton Gradient (Δp) ETC->Proton_Gradient Generates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat Heat Production Proton_Gradient->Heat Dissipation leads to ATP ATP ATP_Synthase->ATP Synthesizes Analog Imidazo[4,5-b]pyridine Analog (Uncoupler) Analog->Proton_Gradient Dissipates

Mechanism of Mitochondrial Uncoupling

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK9/Cyclin T1, FLT3, Aurora A/B)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound analogs (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent according to the manufacturer's instructions.

  • Data Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural analogs have demonstrated potent and selective activities against a range of diseases, particularly cancer. The ability of these compounds to target key signaling pathways, such as those regulated by CDKs, FLT3, and Aurora kinases, underscores their potential as targeted therapies. Further exploration of the structure-activity relationships and mechanisms of action of these analogs will undoubtedly lead to the discovery of new and effective drug candidates. This technical guide provides a solid foundation for researchers to build upon in their quest for innovative medicines.

References

The Imidazo[4,5-b]Pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This unique characteristic allows it to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics.[1][2][3][4] Its versatile biological profile encompasses a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological effects.[5][6][7] This guide provides a comprehensive overview of the biological significance of the imidazo[4,5-b]pyridine core, with a focus on its therapeutic applications, mechanisms of action, and the experimental methodologies used for its evaluation.

Anticancer Activity: A Dominant Therapeutic Application

The most extensively studied application of imidazo[4,5-b]pyridine derivatives is in the realm of oncology.[6][7] These compounds have demonstrated potent activity against a variety of cancer cell lines, primarily through the inhibition of key enzymes involved in cell cycle progression and signal transduction.[2][8][9]

Kinase Inhibition: A Primary Mechanism of Action

A significant number of imidazo[4,5-b]pyridine-based compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes.[1]

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that play a pivotal role in mitosis.[2] Their overexpression is linked to various cancers.[2] Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[10][11] For instance, compound 51 (CCT137690) is a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C with IC50 values in the nanomolar range and has shown in vivo efficacy in colon carcinoma xenograft models.[10]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are another family of kinases that control the cell cycle. Imidazo[4,5-b]pyridine derivatives have been shown to inhibit CDK9, a key regulator of transcription.[8][9] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing cancer cell apoptosis.[9]

  • Tropomyosin Receptor Kinase (Trk) Inhibition: Trk receptor tyrosine kinases are implicated in both cancer and pain pathways.[12] Scaffold hopping from existing leads has resulted in the development of imidazo[4,5-b]pyridine-based TrkA inhibitors with subnanomolar potencies in cellular assays.[12]

The following diagram illustrates the central role of imidazo[4,5-b]pyridines in inhibiting key kinases involved in cancer progression.

G cluster_0 Imidazo[4,5-b]pyridine Core cluster_1 Kinase Targets cluster_2 Cellular Processes cluster_3 Therapeutic Outcome Imidazo_Scaffold Imidazo[4,5-b]pyridine Derivatives Aurora_Kinase Aurora Kinases (A, B, C) Imidazo_Scaffold->Aurora_Kinase Inhibits CDK9 CDK9 Imidazo_Scaffold->CDK9 Inhibits TrkA TrkA Imidazo_Scaffold->TrkA Inhibits Mitosis Mitosis Aurora_Kinase->Mitosis Regulates Transcription Transcription CDK9->Transcription Regulates Cell_Survival Cell Survival & Proliferation TrkA->Cell_Survival Promotes Apoptosis Apoptosis Mitosis->Apoptosis Leads to Transcription->Apoptosis Leads to Cell_Survival->Apoptosis Prevents G Start Synthesized Imidazo[4,5-b]pyridine Compound Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Start->Cell_Culture Treatment Treat Cells with Varying Concentrations of Compound Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Analyze Data to Determine IC50 Viability_Assay->Data_Analysis Mechanism_Study Further Mechanistic Studies (e.g., Kinase Assay, Apoptosis Assay) Data_Analysis->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

References

5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Core Scaffold for Purine Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines has established it as a "privileged scaffold" in medicinal chemistry.[1][2] This bioisosteric relationship allows molecules built upon this framework to effectively mimic purines and interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[1][3] This guide focuses on 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a key heterocyclic compound that serves as a foundational building block for the development of potent and selective therapeutic agents. Its bromine and methyl substituents provide crucial handles for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design.[4][5]

Synthetic Pathways and Methodologies

The synthesis of the this compound core generally proceeds via the cyclization of a substituted diaminopyridine. The key starting material is 5-bromo-pyridine-2,3-diamine, which is condensed with an acetic acid equivalent to form the desired imidazole ring.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate/Product cluster_3 Purification A 5-Bromo-pyridine-2,3-diamine C Cyclocondensation A->C B Acetic Anhydride (or Acetic Acid) B->C D 5-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine C->D E Purification (e.g., Recrystallization, Column Chromatography) D->E F Final Product E->F

A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Illustrative Synthesis of a Substituted Imidazo[4,5-b]pyridine

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of 5-bromopyridine-2,3-diamine (5.31 mmol), benzaldehyde (5.31 mmol), and sodium metabisulfite (2.92 mmol) is prepared in DMSO (5 mL).[6]

  • The reaction mixture is stirred, typically at an elevated temperature, and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is precipitated by the addition of water.

  • The solid is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.[6]

Biological Activity as a Purine Isostere: Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a potent hinge-binding motif for protein kinases. The nitrogen atoms in the bicyclic system form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP. This has led to the development of numerous kinase inhibitors for cancer therapy.[7][8] Derivatives of the bromo-imidazo[4,5-b]pyridine core have shown significant inhibitory activity against several key kinases, including Aurora and Tropomyosin receptor kinase A (TrkA).

Aurora Kinase Inhibition

Aurora kinases are essential for cell division, and their overexpression is common in many cancers.[9] Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of these enzymes.

Aurora_Kinase_Pathway cluster_0 Mitotic Progression Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Kinase AuroraA->Metaphase Spindle Assembly AuroraB Aurora B Kinase AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Abscission Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Imidazo[4,5-b]pyridine derivatives inhibit Aurora kinases, disrupting mitosis.
Compound IDTarget KinaseIC₅₀ (µM)Cell LineGI₅₀ (µM)Reference
CCT137690 Aurora-A0.015SW620 (Colon)-[10]
Aurora-B0.025[10]
Aurora-C0.019[10]
28c Aurora-A-HCT116 (Colon)2.30[8]
FLT30.162MV4-11 (AML)0.299[8]
27e Aurora-A0.038--[11]
Note: The compounds listed are complex derivatives built upon the imidazo[4,5-b]pyridine scaffold to demonstrate the scaffold's potential. CCT137690 contains a 6-bromo-imidazo[4,5-b]pyridine core.

Tropomyosin Receptor Kinase (TrkA) Inhibition

Trk receptor tyrosine kinases are implicated in cancer cell signaling and proliferation.[7] Scaffold hopping from known inhibitors led to the identification of imidazo[4,5-b]pyridines as potent TrkA inhibitors.[12]

Compound IDTarget KinaseCellular IC₅₀ (µM)Reference
2c TrkA0.006[7]
2d TrkA0.0008[7]
Note: Compounds are disubstituted imidazo[4,5-b]pyridines.

Key Experimental Protocols: Biological Evaluation

Assessing the anticancer potential of novel purine isosteres requires robust in vitro assays. The MTT assay is a standard colorimetric method for evaluating a compound's effect on cell proliferation and viability.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with varying concentrations of Imidazo[4,5-b]pyridine derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Metabolically active cells convert yellow MTT to purple formazan) D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm using a plate reader F->G H 8. Calculate % cell viability and determine IC₅₀/GI₅₀ G->H

Workflow for determining cell viability using the MTT assay.
Protocol: MTT Cell Proliferation Assay[13]

Objective: To determine the concentration of an imidazo[4,5-b]pyridine derivative that inhibits 50% of cell growth (GI₅₀ or IC₅₀).

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated and vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control wells and plot a dose-response curve to determine the IC₅₀ or GI₅₀ value.

Conclusion

This compound represents a valuable and versatile chemical scaffold in the field of drug discovery. Its structural identity as a purine isostere makes it an ideal starting point for designing inhibitors of ATP-dependent enzymes, particularly protein kinases. While biological data on this specific core molecule is limited, extensive research on its derivatives demonstrates its significant potential. The bromine atom at the 5-position and the methyl group at the 2-position offer strategic vectors for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. For drug development professionals, this compound is not just a molecule, but a key to unlocking novel classes of targeted therapeutics.

References

Potential Therapeutic Targets of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine represents a promising starting point for the development of novel therapeutics. As a member of the imidazo[4,5-b]pyridine class, it shares structural similarities with purines, suggesting a high potential for interaction with a wide array of biological targets.[1] While specific research on this compound is limited, extensive studies on its derivatives have unveiled significant therapeutic potential across several key areas, most notably in oncology, infectious diseases, and neurology. This document provides a comprehensive overview of the identified and potential therapeutic targets for this chemical core, supported by available quantitative data, experimental methodologies, and visual representations of key biological pathways.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their structural analogy to endogenous purines allows them to interact with a variety of enzymes and receptors, leading to a broad spectrum of biological activities.[1] Research has consistently demonstrated the potential of these compounds as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The this compound core combines the key features of this privileged scaffold with a bromine substitution, which can enhance binding affinities and provide a site for further chemical modification.

Potential Therapeutic Areas and Targets

Based on the biological activities observed for various imidazo[4,5-b]pyridine derivatives, the following therapeutic areas and specific molecular targets are of high interest for this compound.

Oncology

The most extensively documented therapeutic potential of imidazo[4,5-b]pyridines lies in their anticancer properties. Derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.

Key Potential Targets:

  • Cyclin-Dependent Kinase 9 (CDK9): Several imidazo[4,5-b]pyridine derivatives have shown significant inhibitory activity against CDK9, a key regulator of transcription.[3] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it a promising target for cancer therapy.

  • DNA Intercalation: Some tetracyclic imidazo[4,5-b]pyridine derivatives are known to exert their cytotoxic effects by intercalating into double-stranded DNA, thereby disrupting DNA replication and transcription in cancer cells.[4]

  • Dihydrofolate Reductase (DHFR): Molecular docking studies have suggested that imidazo[4,5-b]pyridine derivatives can bind to the active site of DHFR, an enzyme crucial for nucleotide synthesis and a well-established target for anticancer drugs.[5]

Quantitative Data on Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives:

Compound ClassCell LineIC50 (µM)Reference
Amidino-substituted imidazo[4,5-b]pyridinesColon Carcinoma0.4 - 0.7[4]
Bromo-substituted imidazo[4,5-b]pyridineHeLa, SW620, K5621.8 - 3.2[4]
Imidazo[4,5-b]pyridine derivativesBreast (MCF-7)0.63 - 1.32 (CDK9 IC50)[3]
Imidazo[4,5-b]pyridine derivativesColon (HCT116)Not Specified[3]
Infectious Diseases

The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in combating bacterial, viral, and fungal infections.

Key Potential Targets:

  • Bacterial Dihydrofolate Reductase (DHFR): Similar to its role in cancer, DHFR is a critical enzyme in bacteria, and its inhibition can lead to bacteriostatic or bactericidal effects.[5]

  • Viral RNA-dependent RNA polymerase: Some derivatives have shown activity against RNA viruses like Bovine Viral Diarrhea Virus (BVDV), with the proposed mechanism being the inhibition of the viral RNA polymerase.[2]

  • Glucosamine-6-phosphate synthase: This enzyme is essential for the synthesis of the fungal cell wall and represents a potential target for antifungal imidazo[4,5-c]pyridine derivatives, a closely related scaffold.[2]

Quantitative Data on Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives:

Compound ClassOrganismMIC/EC50 (µM)Reference
Amidino-substituted imidazo[4,5-b]pyridineE. coli32 (MIC)[4]
Bromo-substituted imidazo[4,5-b]pyridineRespiratory Syncytial Virus (RSV)21 (EC50)[4]
Thiazolo[4,5-b]pyridinesPseudomonas aeruginosa, Escherichia coli0.21 (MIC)[6]
Neurodegenerative Diseases

While less explored, the structural characteristics of imidazo[4,5-b]pyridines suggest potential applications in neurodegenerative disorders. The broader class of nitrogen-containing heterocyclic compounds has been investigated for targets relevant to these conditions.

Key Potential Targets:

  • Monoamine Oxidase B (MAO-B): Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Benzimidazole scaffolds, which are structurally related to imidazopyridines, have been shown to be potent and reversible inhibitors of hMAO-B.[7]

  • Carbonic Anhydrases: These enzymes are increasingly being recognized as potential targets in neurodegenerative diseases like Alzheimer's.[7]

  • GABA-A Receptors: Imidazopyridines are known to act as positive allosteric modulators of GABA-A receptors, which could have implications for various neurological conditions.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the validation of therapeutic targets. Below are generalized methodologies commonly employed in the evaluation of imidazo[4,5-b]pyridine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds, including this compound and its derivatives, are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Kinase Inhibition Assay (e.g., CDK9)
  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format using a purified recombinant CDK9/cyclin T1 enzyme.

  • Compound Incubation: The test compounds are pre-incubated with the kinase in an assay buffer containing ATP and a suitable substrate (e.g., a peptide with a phosphorylation site).

  • Kinase Reaction: The kinase reaction is initiated and allowed to proceed for a specific time at room temperature or 30°C.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of [γ-33P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation).

  • Data Analysis: The kinase activity is normalized to controls, and the IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding of the therapeutic potential of this compound.

CDK9_Inhibition_Pathway CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates (activates) Transcription Transcription RNAPII->Transcription Anti-apoptotic Proteins\n(e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Apoptosis Apoptosis Anti-apoptotic Proteins\n(e.g., Mcl-1)->Apoptosis Inhibits Transcription->Anti-apoptotic Proteins\n(e.g., Mcl-1) DHFR_Inhibition_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_target_validation Target Validation Synthesis Synthesis Purification Purification Structural_Analysis Structural Analysis (NMR, MS) In_vitro_Antimicrobial_Assay In vitro Antimicrobial Assay (MIC determination) Structural_Analysis->In_vitro_Antimicrobial_Assay In_vitro_Anticancer_Assay In vitro Anticancer Assay (IC50 determination) Structural_Analysis->In_vitro_Anticancer_Assay Enzyme_Inhibition_Assay DHFR Enzyme Inhibition Assay In_vitro_Antimicrobial_Assay->Enzyme_Inhibition_Assay In_vitro_Anticancer_Assay->Enzyme_Inhibition_Assay Molecular_Docking Molecular Docking Studies Enzyme_Inhibition_Assay->Molecular_Docking

References

Spectroscopic and Synthetic Profile of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed profile based on established spectroscopic principles and data from closely related analogues. Included are predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a robust experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
CAS Number 219762-28-4

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds reported in the scientific literature.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~12.8br s-1HN-H (imidazole)
~8.25d~2.01HH-7
~7.95d~2.01HH-5
~2.50s-3H-CH₃

Note: The chemical shifts are approximate. The broad singlet for the N-H proton is characteristic of imidazoles and its chemical shift can be highly dependent on concentration and temperature. The pyridinyl protons H-5 and H-7 are expected to appear as doublets due to meta-coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~152.0C-2
~148.5C-8a
~145.0C-7
~135.0C-4a
~122.0C-5
~115.0C-6
~14.0-CH₃

Note: The assignments are based on the expected electronic environment of each carbon atom.

Table 3: Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadN-H stretch (imidazole)
~1620MediumC=N stretch
~1580, ~1470StrongC=C aromatic ring stretch
~1420MediumC-H bend (methyl)
~1050StrongC-Br stretch
~880, ~820StrongC-H out-of-plane bend

Note: The broad N-H stretch is a characteristic feature of the imidazo[4,5-b]pyridine scaffold.

Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/zRelative Intensity (%)Assignment
211/213High[M]⁺ (Molecular ion peak, bromine isotope pattern)
184/186Medium[M - HCN]⁺
132Medium[M - Br]⁺
105Medium[M - Br - HCN]⁺

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following section details the synthetic methodology and analytical procedures for the preparation and characterization of this compound.

Synthesis

The synthesis of this compound is typically achieved through the cyclization of 2,3-diamino-5-bromopyridine with acetic acid.

Materials:

  • 2,3-Diamino-5-bromopyridine

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid

  • Sodium Hydroxide solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • A mixture of 2,3-diamino-5-bromopyridine (1.0 eq) and glacial acetic acid (10-15 vol) is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess acetic acid is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium hydroxide until a precipitate is formed.

  • The solid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-15 mg of the purified product is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at room temperature using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe.

  • Data Acquisition: The mass spectrum is recorded in the positive ion mode over a mass range of m/z 50-500.

Visualizations

The following diagrams illustrate the chemical structure, a proposed mass spectrometry fragmentation pathway, and a general workflow for the synthesis and characterization of this compound.

Caption: Chemical structure of this compound.

fragmentation_pathway M [C₇H₆BrN₃]⁺˙ m/z = 211/213 M_minus_HCN [C₆H₅BrN₂]⁺˙ m/z = 184/186 M->M_minus_HCN - HCN M_minus_Br [C₇H₆N₃]⁺ m/z = 132 M->M_minus_Br - Br• M_minus_Br_minus_HCN [C₆H₅N₂]⁺ m/z = 105 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2,3-Diamino-5-bromopyridine + Acetic Acid reflux Reflux start->reflux workup Work-up & Purification reflux->workup product 5-bromo-2-methyl-3H- imidazo[4,5-b]pyridine workup->product NMR NMR (¹H, ¹³C) product->NMR IR FTIR product->IR MS Mass Spectrometry product->MS

Caption: General Experimental Workflow.

Technical Guide: Determining the Solubility of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the thermodynamic solubility of the heterocyclic compound 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the standard experimental procedures and theoretical considerations necessary for its empirical determination in a laboratory setting.

Introduction and Structural Assessment of Solubility

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in drug discovery and development, including in vitro assays, formulation, and oral bioavailability.[1] this compound is a heterocyclic compound. Its structure, featuring a fused imidazole and pyridine ring system with bromo and methyl substituents, suggests a predominantly nonpolar character.

Qualitative Solubility Prediction:

  • Aqueous Solvents (e.g., Water, PBS): Due to the largely aromatic and heterocyclic structure, low aqueous solubility is anticipated. The nitrogen atoms in the imidazopyridine core can act as hydrogen bond acceptors, but the molecule lacks hydrogen bond donors, and the nonpolar surface area is significant.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is expected in these solvents due to their ability to engage in dipole-dipole interactions and solvate the molecule effectively.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Intermediate solubility is likely. These solvents can interact with the heteroatoms but may be less effective than polar aprotic solvents at disrupting the crystal lattice of the solid compound.

  • Nonpolar Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility can be expected, depending on the crystal packing energy of the solid form.

Given these characteristics, empirical determination of its solubility profile is essential for any research or development application.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[2] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid material.[3]

Materials and Equipment
  • Compound: this compound (solid form, e.g., crystalline powder).

  • Solvents: High-purity (e.g., HPLC grade) common laboratory solvents such as:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Deionized Water

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

  • Equipment:

    • Analytical balance (readable to ±0.1 mg)

    • Glass vials with screw caps (e.g., 2-4 mL)

    • Orbital shaker or rotator in a temperature-controlled incubator

    • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

    • Volumetric flasks and pipettes for dilutions

    • Quantification instrument: HPLC with a UV detector or a UV-Vis spectrophotometer.[4][5]

Experimental Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 2-5 mg).[6]

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[3][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove any remaining solid particles.[8]

  • Sample Dilution: Immediately after separation, dilute a known aliquot of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (HPLC-UV is preferred for its specificity) to determine the concentration of the dissolved compound.[5][9]

Quantification by HPLC-UV
  • Standard Preparation: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations.[5]

  • Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the diluted supernatant samples and record their peak areas.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples. Account for the dilution factor to determine the final solubility in the original solvent.[8]

Data Presentation

Quantitative results should be recorded in a clear and organized manner. The following table provides a template for summarizing the determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of QuantificationNotes / Observations
Deionized Water25HPLC-UV
Phosphate-Buffered Saline (pH 7.4)25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Dichloromethane (DCM)25HPLC-UV

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G prep 1. Preparation Add excess solid compound to vial solvent 2. Solvent Addition Add precise volume of test solvent prep->solvent equilibrate 3. Equilibration Shake at constant temp (e.g., 24-48h) solvent->equilibrate separate 4. Phase Separation Centrifuge or Filter to get clear supernatant equilibrate->separate dilute 5. Dilution Dilute supernatant for analysis separate->dilute quantify 6. Quantification Analyze concentration via HPLC-UV dilute->quantify report 7. Data Reporting Calculate and tabulate solubility (mg/mL, µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

References

Commercial Availability and Properties of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS Number: 219762-28-4) is a heterocyclic compound with potential applications in medicinal chemistry. Its structural similarity to endogenous purines suggests its potential as a scaffold for developing inhibitors of various biological targets. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and a general workflow for its biological evaluation.

Commercial Availability

This compound is available from several chemical suppliers. The following table summarizes the offerings from prominent vendors.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichAMBH2D6F497C97%100 mg, 250 mg, 1 g, 5 g
ChemUniverseP9072597%100 mg, 250 mg, 1 g

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 219762-28-4[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance Solid
Purity ≥97%[1]
InChI Key AXMQBOUOVYZIMK-UHFFFAOYSA-N
Storage Temperature Room Temperature, under inert atmosphere

Synthesis Protocol

Step 1: Synthesis of 5-bromo-2,3-diaminopyridine

The precursor, 5-bromo-2,3-diaminopyridine, can be synthesized from 2-amino-5-bromo-3-nitropyridine via a reduction reaction.

Materials:

  • 2-amino-5-bromo-3-nitropyridine

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid

Procedure: [2]

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (0.05 mol), reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture on a steam bath for 1 hour.

  • After heating, filter the hot mixture to remove the iron powder. Wash the iron filings with three 10 mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • Recrystallize the dark residue from approximately 50 mL of water to yield 5-bromo-2,3-diaminopyridine.

Step 2: Cyclization to this compound

The final product can be obtained by the cyclization of 5-bromo-2,3-diaminopyridine with acetic acid. This is a common method for the formation of 2-methyl-imidazo[4,5-b]pyridine derivatives.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Glacial Acetic Acid

Procedure:

  • Place 5-bromo-2,3-diaminopyridine (1 equivalent) in a round-bottom flask.

  • Add an excess of glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess acetic acid under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Potential Biological Activity and Experimental Workflows

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to purines, enabling it to interact with a variety of biological targets.[3] Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Potential as Kinase Inhibitors

Numerous imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, compounds with this core structure have shown inhibitory activity against Aurora kinases and FLT3 kinase, both of which are important targets in oncology.[4]

A general workflow for evaluating this compound as a kinase inhibitor would involve:

G cluster_0 In Vitro Kinase Profiling cluster_1 Cell-Based Assays A Primary Kinase Screen (Broad Panel at Single Concentration) B IC50 Determination for Hits A->B C Mechanism of Inhibition Studies (e.g., ATP-competitive) B->C D Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) C->D Proceed with potent inhibitors E Target Engagement Assays (e.g., Western Blot for Phospho-targets) D->E F Cell Cycle Analysis / Apoptosis Assays E->F G cluster_0 Initial Screening cluster_1 Further Characterization A Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) B Determination of Minimum Inhibitory Concentration (MIC) A->B C Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) B->C For compounds with significant MIC D Time-Kill Kinetic Assays C->D E Mechanism of Action Studies D->E G A 2-amino-5-bromo-3-nitropyridine B Reduction (Fe / HCl, EtOH/H2O) A->B C 5-bromo-2,3-diaminopyridine B->C D Cyclization (Acetic Acid, Reflux) C->D E This compound D->E

References

An In-depth Technical Guide to the Safety and Handling of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural similarity to endogenous purines, this molecule and its derivatives are valuable scaffolds for the synthesis of novel therapeutic agents. This document outlines the known physical and chemical properties, potential hazards, safe handling procedures, and relevant experimental protocols.

Compound Identification and Properties

This compound is a substituted imidazopyridine. While specific experimental data for this exact compound is limited, the following tables summarize its known identifiers and predicted properties based on its structure and data from closely related analogues.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 219762-28-4
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Canonical SMILES CC1=NC2=C(N1)C=C(C=N2)Br

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Solid (predicted)Inferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Safety and Hazard Information

Table 3: Hazard Identification and GHS Classification (Predicted)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Table 4: Precautionary Statements (Predicted)

TypeCodePrecautionary Statement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
ResponseP301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the precursor 5-bromo-2-methylpyridine and the subsequent formation of the imidazo[4,5-b]pyridine ring system. These should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis of 5-bromo-2-methylpyridine (Precursor)

This protocol is based on the bromination of 2-methylpyridine.

Materials:

  • 2-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a fume hood, dissolve 2-methylpyridine in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide in the same solvent to the cooled 2-methylpyridine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 5-bromo-2-methylpyridine by column chromatography on silica gel.

Synthesis of this compound

This protocol describes a potential cyclization reaction to form the imidazo[4,5-b]pyridine ring.

Materials:

  • 2,3-Diamino-5-bromopyridine

  • Acetic anhydride or a similar cyclizing agent

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a fume hood, combine 2,3-diamino-5-bromopyridine and acetic anhydride.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a stirred solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Potential Signaling Pathways and Biological Activity

While the specific biological targets and signaling pathways of this compound have not been extensively studied, the broader class of imidazo[4,5-b]pyridine derivatives has shown activity in several key areas of drug discovery. This suggests potential avenues of research for this compound.

  • Kinase Inhibition: The imidazo[4,5-b]pyridine scaffold is present in molecules that act as kinase inhibitors. For instance, derivatives have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in oncology.[1] The FLT3 signaling pathway is crucial for the proliferation and survival of hematopoietic cells, and its aberrant activation is a hallmark of acute myeloid leukemia. Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • G-Protein Coupled Receptor (GPCR) Modulation: Some imidazo[4,5-b]pyridin-2-one derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2).[2] mGlu2 is a class C GPCR that plays a role in regulating neurotransmission and is a target for the treatment of psychiatric and neurological disorders. PAMs of mGlu2 can enhance the receptor's response to its endogenous ligand, glutamate, offering a more nuanced approach to receptor modulation than direct agonists.

  • Antiproliferative Activity: Various substituted imidazo[4,5-b]pyridines have demonstrated antiproliferative effects against a range of cancer cell lines.[3] The mechanisms for this activity are likely diverse and may involve the inhibition of various cellular processes essential for cancer cell growth and survival.

Visualizations

The following diagrams illustrate a general workflow for handling chemical compounds in a laboratory setting and the logical flow of safety precautions.

G cluster_0 Chemical Handling Workflow Receipt & Inspection Receipt & Inspection Inventory & Storage Inventory & Storage Receipt & Inspection->Inventory & Storage Check for damage Pre-experiment Prep Pre-experiment Prep Inventory & Storage->Pre-experiment Prep Retrieve from stock Experimentation Experimentation Pre-experiment Prep->Experimentation Weighing & Dissolving Waste Collection Waste Collection Experimentation->Waste Collection Segregate waste Disposal Disposal Waste Collection->Disposal Follow institutional guidelines

Caption: General laboratory workflow for chemical handling.

G cluster_1 Safety Precautions Logic Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Evaluate potential harm Implement Controls Implement Controls Assess Risks->Implement Controls Mitigate identified risks Review & Monitor Review & Monitor Implement Controls->Review & Monitor Ensure effectiveness Review & Monitor->Identify Hazards Re-evaluate as needed

Caption: Logical relationship of safety precautions.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal risk assessment. Researchers must consult official Safety Data Sheets for the chemicals they are using and adhere to all institutional and regulatory safety guidelines. The information on potential biological activities is for research guidance and does not imply proven therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The synthesis commences with the readily available starting material, 2,3-diaminopyridine. The outlined procedure is a two-step process involving an initial cyclization to form the imidazo[4,5-b]pyridine core, followed by a regioselective bromination. This protocol is designed to be a reliable method for obtaining the target compound for further derivatization and biological screening.

Introduction

Imidazo[4,5-b]pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the imidazopyridine core can significantly modulate the biological activity and provide a handle for further synthetic transformations, such as cross-coupling reactions. This protocol details a practical and efficient synthesis of this compound from 2,3-diaminopyridine.

Overall Synthetic Scheme

The synthesis of this compound from 2,3-diaminopyridine is typically achieved in a two-step sequence. The first step involves the formation of the 2-methyl-3H-imidazo[4,5-b]pyridine core via the reaction of 2,3-diaminopyridine with acetic anhydride, which proceeds through an N-acetylated intermediate followed by cyclization. The second step is the regioselective bromination of the imidazo[4,5-b]pyridine ring system to yield the final product.

Synthesis_Workflow Start 2,3-Diaminopyridine Step1 Step 1: Cyclization Reagents: Acetic Anhydride Conditions: Heat Start->Step1 Intermediate 2-Methyl-3H-imidazo[4,5-b]pyridine Step1->Intermediate Step2 Step 2: Bromination Reagents: N-Bromosuccinimide (NBS) Conditions: Acetonitrile, Reflux Intermediate->Step2 Product 5-bromo-2-methyl-3H- imidazo[4,5-b]pyridine Step2->Product Logical_Relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2,3-Diaminopyridine B N-(3-aminopyridin-2-yl)acetamide (in situ) A->B Acetylation C 2-Methyl-3H-imidazo[4,5-b]pyridine B->C Cyclization D This compound C->D Bromination

Application Notes and Protocols for the Suzuki Coupling of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry for the synthesis of novel derivatives of the imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active compounds.

The imidazo[4,5-b]pyridine ring system is a purine isostere and is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1] The functionalization at the 5-position via Suzuki coupling allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[2][3]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[4] For the specific case of this compound, the reaction is as follows:

General Reaction Scheme for the Suzuki Coupling of this compound.

Experimental Protocols

The following protocol is a generalized procedure derived from methodologies reported for structurally similar substrates, such as other substituted bromopyridines and nitrogen-rich heterocycles.[2][5][6] Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific arylboronic acids.

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), or Dimethoxyethane (DME))

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate with oil bath or heating mantle

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Detailed Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition and Degassing:

    • Add the anhydrous organic solvent (e.g., 1,4-dioxane, 8 mL) and deionized water (2 mL) to the flask via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.[7] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 5-aryl-2-methyl-3H-imidazo[4,5-b]pyridine.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving similar heterocyclic substrates, providing a basis for optimization.

ParameterCondition 1[2]Condition 2[5]Condition 3[8]
Substrate 5-bromo-2-methylpyridin-3-amineNitrogen-rich heterocycles2-Pyridylboronates
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃/Ligand (2-3.5 mol%)Pd₂(dba)₃/Ligand (1.0-1.5%)
Base K₃PO₄ (2.3 equiv)K₃PO₄ (2.0 equiv)KF (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane
Temperature 85-95 °C100 °C110 °C
Time >15 hours15-20 hoursNot specified

Mandatory Visualization

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Base (e.g., K3PO4) - Palladium Catalyst setup 2. Reaction Setup - Combine solids in Schlenk flask - Evacuate and backfill with inert gas reagents->setup solvents 3. Solvent Addition & Degassing - Add Dioxane/Water - Degas with Argon/Nitrogen setup->solvents reaction 4. Reaction - Heat at 90-100 °C - Stir for 12-24h - Monitor by TLC/LC-MS solvents->reaction workup 5. Work-up - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite - Wash with Water/Brine reaction->workup purification 6. Purification - Dry organic layer - Concentrate in vacuo - Flash Column Chromatography workup->purification characterization 7. Characterization - ¹H NMR, ¹³C NMR, MS purification->characterization Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration r1r2 R¹-R² (Coupled Product) reductive_elimination->r1r2 r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Ester) r2by2->transmetalation base Base base->transmetalation

References

Application Notes: The Strategic Use of 5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines. This inherent characteristic makes it an ideal framework for the design of kinase inhibitors that target the ATP-binding site. The strategic introduction of a bromine atom at the 5-position of the 2-methyl-3H-imidazo[4,5-b]pyridine core provides a versatile chemical handle for the synthesis of diverse libraries of kinase inhibitors through various cross-coupling reactions. This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols and data on the use of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine in the synthesis of potent kinase inhibitors, particularly focusing on targets such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).

Data Presentation: Kinase Inhibitory Activity

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several therapeutically relevant kinases. The following table summarizes the inhibitory activity of representative compounds.

Compound IDTarget KinaseInhibition (Kd, nM)Inhibition (IC50, µM)Cell Line Antiproliferative Activity (GI50, µM)
Compound 1 Aurora-A7.50.038HCT116: 0.300
Aurora-B48-MOLM-13: 0.104
FLT36.2-MV4-11: 0.291
FLT3-ITD38--
FLT3(D835Y)14--
Compound 2 CDK9-0.63-1.32MCF-7 & HCT116: Significant Activity

Data compiled from publicly available research.[1][2]

Signaling Pathways

Kinase inhibitors derived from the imidazo[4,5-b]pyridine scaffold often target critical signaling pathways implicated in cancer cell proliferation and survival. A key example is the inhibition of Aurora and FLT3 kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor PI3K PI3K FLT3_Receptor->PI3K Ligand Binding RAS RAS FLT3_Receptor->RAS FLT3_ITD Constitutively Active FLT3-ITD Mutant STAT5 STAT5 FLT3_ITD->STAT5 FLT3_ITD->PI3K FLT3_ITD->RAS Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK Survival Cell Survival AKT->Survival ERK->Proliferation Aurora_Kinases Aurora Kinases (A, B, C) Mitosis Mitotic Progression Aurora_Kinases->Mitosis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3_ITD Inhibitor->Aurora_Kinases

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a convergent synthesis strategy. The core is often prepared first, followed by diversification through cross-coupling reactions.

Protocol 1: Synthesis of the Imidazo[4,5-b]pyridine Core

A common route to the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine precursor with an appropriate aldehyde.

Synthesis_Workflow start Starting Material: 5-bromo-4-chloro-3-nitropyridin-2-amine step1 SNAr Reaction with Amine start->step1 step2 Reduction of Nitro Group step1->step2 step3 Condensation with Aldehyde step2->step3 product Final Imidazo[4,5-b]pyridine Kinase Inhibitor step3->product

Materials:

  • 5-bromo-4-chloro-3-nitropyridin-2-amine

  • Desired amine (e.g., a substituted piperazine)

  • Sodium dithionite (Na2S2O4)

  • Appropriate aldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

  • Ethanol

  • Water

  • Chloroform

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Nucleophilic Aromatic Substitution (SNAr): To a solution of 5-bromo-4-chloro-3-nitropyridin-2-amine in a suitable solvent such as ethanol, add the desired amine. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and concentrate under reduced pressure. Partition the residue between chloroform and 5% aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.

  • Reductive Cyclization: Dissolve the product from the previous step in ethanol. Add the desired aldehyde followed by a freshly prepared aqueous solution of sodium dithionite (Na2S2O4).

  • Reaction and Monitoring: Heat the reaction mixture at reflux for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Final Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate in vacuo. Take up the residue in chloroform and wash with 10% aqueous bicarbonate solution. Dry the organic layer and concentrate. Purify the crude product by column chromatography to obtain the final imidazo[4,5-b]pyridine derivative.[2]

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase, the inhibitor at various concentrations, and the kinase buffer.

  • Initiation of Reaction: Add the substrate and ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its precursors are valuable starting materials for the synthesis of a new generation of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diversification through cross-coupling chemistry make this scaffold highly attractive for drug discovery campaigns targeting a range of kinases implicated in various diseases, particularly cancer. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel kinase inhibitors based on the imidazo[4,5-b]pyridine core.

References

Application Notes and Protocols: Antimicrobial Screening of 5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the investigation of its derivatives for a wide range of therapeutic applications, including as antimicrobial agents.[1][2] Derivatives of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, in particular, are of significant interest for their potential to combat pathogenic microbes. The development of new antimicrobial agents is a global health priority due to the rise of drug-resistant infections.[3][4]

These application notes provide standardized and detailed protocols for the initial antimicrobial screening of this compound derivatives. The outlined methods include a preliminary qualitative assessment using the agar well diffusion assay and quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the broth microdilution method.[5] These assays are fundamental in assessing the efficacy of novel compounds and guiding further drug development efforts.

Data Presentation

Quantitative data from antimicrobial screening should be organized systematically for clear interpretation and comparison. The following tables are examples of how to present results for a series of hypothetical this compound analogs.

Table 1: Preliminary Antimicrobial Screening by Agar Well Diffusion Assay. This table summarizes the diameter of the zone of inhibition, providing a qualitative measure of the antimicrobial activity.

CompoundConcentration (µ g/well )Staphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
Derivative A 10018 mm20 mm12 mm0 mm14 mm
Derivative B 10022 mm24 mm15 mm8 mm18 mm
Derivative C 10010 mm12 mm0 mm0 mm9 mm
Ciprofloxacin 1025 mm28 mm30 mm26 mmN/A
Fluconazole 25N/AN/AN/AN/A22 mm
Solvent (DMSO) 100 µL0 mm0 mm0 mm0 mm0 mm

Table 2: Minimum Inhibitory Concentration (MIC) Data from Broth Microdilution Assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6]

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
Derivative A 16864>12832
Derivative B 423212816
Derivative C 6464>128>128128
Ciprofloxacin 0.50.250.1251N/A
Fluconazole N/AN/AN/AN/A2

Table 3: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative B S. aureus482Bactericidal
Derivative B B. subtilis242Bactericidal
Derivative B E. coli32>128>4Bacteriostatic
Ciprofloxacin S. aureus0.512Bactericidal

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay

This method is a widely used technique for the preliminary screening of antimicrobial activity.[5] It relies on the diffusion of a test compound from a well through a solidified agar medium that has been inoculated with a target microorganism.[5]

Workflow Diagram for Agar Well Diffusion Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Incubation & Analysis prep_media Prepare Mueller-Hinton Agar (MHA) Plates spread_plate Spread Inoculum on MHA Plate prep_media->spread_plate prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_inoculum->spread_plate cut_wells Aseptically Cut Wells (6 mm diameter) spread_plate->cut_wells add_compound Add Test Compound & Controls to Wells cut_wells->add_compound incubate Incubate at 37°C for 18-24 hours add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Agar Well Diffusion Assay.

Materials:

  • This compound derivatives

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and/or antifungals (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Mueller-Hinton Agar (MHA)

  • Test microbial strains (e.g., S. aureus, E. coli)[5]

  • Sterile petri dishes, cotton swabs, and micropipettes

  • Sterile cork borer (6 mm diameter)[3]

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[8]

  • Well Preparation: Allow the plate to dry for 5-10 minutes. Use a sterile 6 mm cork borer to cut uniform wells into the agar.[3]

  • Compound Application: Prepare stock solutions of the test derivatives and control antibiotics in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 100 µL) of each test solution into a corresponding well.[3]

  • Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[9]

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.[3] Invert the plates and incubate at 35-37°C for 18-24 hours.[3]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm).[5]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[10][11]

Workflow Diagram for MIC and MBC Determination

G cluster_mic MIC Determination cluster_mbc MBC Determination prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate add_inoculum Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) prep_plate->add_inoculum incubate_mic Incubate Plate at 37°C for 16-20 hours add_inoculum->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture Aliquots from Clear Wells (MIC and higher) onto Agar Plates read_mic->subculture Proceed from MIC result incubate_mbc Incubate Agar Plates at 37°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Caption: Workflow for MIC and subsequent MBC determination.

Materials:

  • Sterile 96-well microtiter plates[12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Test compounds and controls

  • Standardized microbial inoculum

  • Multichannel pipette

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Compound Dilution: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Prepare a stock solution of the test compound at twice the highest desired concentration. Add 200 µL of this stock solution to well 1.[7]

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.[13]

  • Controls: Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).[7]

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension as described previously. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[7]

  • Plate Inoculation: Add 100 µL of the final standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[6]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear). The growth control well should be turbid, and the sterility control well should be clear.[6][10]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[14]

G start Antimicrobial Compound Screening mic Determine MIC (Lowest concentration that inhibits visible growth) start->mic mbc Determine MBC (Lowest concentration that causes ≥99.9% killing) mic->mbc From clear wells ratio Calculate MBC/MIC Ratio mic->ratio mbc->ratio bactericidal Bactericidal Activity (MBC/MIC ≤ 4) ratio->bactericidal Yes bacteriostatic Bacteriostatic Activity (MBC/MIC > 4) ratio->bacteriostatic No

References

Application Notes and Protocols for Anticancer Activity Evaluation of 5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer activity of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine analogs, with a specific focus on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. The protocols and data presented are based on published literature and are intended to serve as a foundational resource for in vitro screening and preliminary mechanism of action studies.

Introduction

Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to naturally occurring purines. This scaffold is a key component in a variety of pharmacologically active agents.[1] Notably, certain substituted imidazo[4,5-b]pyridines have demonstrated potent anticancer properties, including the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinase 9 (CDK9).[1]

Research into brominated analogs, specifically 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines, has identified compounds with significant cytotoxic activity against human breast cancer cell lines, indicating their potential as lead compounds for novel cancer therapeutics.[2] This document outlines the protocols for assessing this anticancer activity and summarizes the available data.

Quantitative Data Summary

The antiproliferative activity of imidazo[4,5-b]pyridine analogs has been evaluated against various human cancer cell lines. While specific IC50 values for the most relevant 6-bromo derivatives are not publicly available, their activity has been described as prominent. The following tables summarize these findings and provide quantitative data for other structurally related imidazo[4,5-b]pyridine compounds to offer a comparative context.

Table 1: Anticancer Activity of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Analogs

Compound IDSubstitution at C2Cancer Cell LineActivity SummaryReference
3h 4-MethoxyphenylMCF-7 (Breast)Prominent[2]
BT-474 (Breast)Prominent[2]
3j 4-NitrophenylMCF-7 (Breast)Prominent[2]
BT-474 (Breast)Prominent[2]

Table 2: Comparative IC50 Values of Other Imidazo[4,5-b]pyridine Derivatives

Compound/DrugCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX)MCF-7 (Breast)0.85[1]
HCT116 (Colon)1.05[1]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)MCF-7 (Breast)0.92[1]
HCT116 (Colon)1.12[1]
Sorafenib (Reference CDK9 Inhibitor)-0.76[3]

Note: The compounds in Table 2 are structurally different from the 6-bromo analogs in Table 1 but share the core imidazo[4,5-b]pyridine scaffold. Direct comparison of IC50 values should be made with caution due to structural differences and potential variations in experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer activity of this compound analogs.

Cell Viability and Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This protocol is a representative method for determining cytotoxicity based on the measurement of cellular protein content.[4][5]

Materials and Reagents:

  • Adherent cancer cell lines (e.g., MCF-7, BT-474)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated (vehicle control) and background (medium only) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.[5]

  • Washing: Carefully wash the plates four to five times by submerging them in slow-running tap water or with 1% acetic acid to remove TCA and unbound cells.[4][5] Remove excess water by tapping the plate on absorbent paper and allow it to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Remove Unbound Dye: Quickly rinse the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[5]

  • Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10-15 minutes to solubilize the protein-bound dye.[4][5]

  • Absorbance Measurement: Read the absorbance at 510 nm or 540 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for anticancer activity evaluation and a potential signaling pathway targeted by imidazo[4,5-b]pyridine derivatives.

G start Start: Select Analogs & Cancer Cell Lines n1 Cell Culture (e.g., MCF-7, BT-474) start->n1 protocol_node protocol_node data_node data_node decision_node decision_node end_node End: Identify Lead Compound n2 Primary Screening: Cell Viability Assay (SRB) n1->n2 d1 Calculate IC50 Values n2->d1 c1 Active Compounds? d1->c1 n3 Secondary Assays c1->n3 Yes end_inactive End: Compound Inactive c1->end_inactive No n4 Apoptosis Assay (Annexin V/PI) n3->n4 n5 Cell Cycle Analysis (Propidium Iodide) n3->n5 d2 Analyze Apoptosis & Cell Cycle Arrest Data n4->d2 n5->d2 n6 Mechanism of Action Studies (e.g., Western Blot for CDK9) d2->n6 d3 Pathway Analysis n6->d3 d3->end_node

Caption: Experimental workflow for evaluating the anticancer activity of imidazo[4,5-b]pyridine analogs.

G cluster_cdk9 P-TEFb Complex compound Imidazo[4,5-b]pyridine Analog CDK9 CDK9 compound->CDK9 protein protein process process outcome outcome CyclinT Cyclin T CDK9->CyclinT RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Initiates Mcl1 Anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) Transcription->Mcl1 Leads to synthesis of Apoptosis Apoptosis (Cell Death) Mcl1->Apoptosis Inhibits

Caption: Potential mechanism of action via inhibition of the CDK9/Cyclin T transcriptional complex.

References

Application Notes and Protocols for In Vitro Experimental Design of Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1][2] Their structural similarity to purines has led to the exploration of these compounds as inhibitors of various cellular pathways, showing promise in areas such as oncology and inflammatory diseases.[1][2] Notably, imidazo[4,5-b]pyridines have been identified as potent inhibitors of key signaling molecules including p38 MAP kinase, Cyclin-Dependent Kinase 9 (CDK9), and components of the PI3K/Akt/mTOR pathway.[3][4][5][6][7]

These application notes provide a comprehensive framework for the in vitro evaluation of novel imidazo[4,5-b]pyridine compounds. The protocols outlined below detail a systematic approach, commencing with primary cytotoxicity screening and progressing to secondary mechanistic assays to elucidate the mode of action. This workflow is designed to enable researchers to efficiently characterize the pharmacological profile of new chemical entities within this class.

Experimental Workflow

A logical and stepwise approach is crucial for the efficient in vitro characterization of novel compounds. The following workflow outlines a suggested experimental plan, from initial screening to more in-depth mechanistic studies.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Secondary Mechanistic Assays cluster_data Data Analysis & Interpretation start Imidazo[4,5-b]pyridine Compound Library cytotoxicity Cytotoxicity/Cell Viability Assay (e.g., MTT/MTS Assay) start->cytotoxicity ic50 Determine IC50 Values in a Panel of Cancer Cell Lines cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle kinase_inhibition In Vitro Kinase Inhibition Assays (p38, CDK9) ic50->kinase_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot for PI3K/Akt/mTor) ic50->pathway_analysis sar Structure-Activity Relationship (SAR) Studies apoptosis->sar cell_cycle->sar kinase_inhibition->sar pathway_analysis->sar lead_id Lead Compound Identification sar->lead_id p38_MAPK_pathway stress Stress Stimuli (UV, Cytokines) mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 phosphorylates atf2 ATF2 p38->atf2 phosphorylates inflammation Inflammation Apoptosis atf2->inflammation compound Imidazo[4,5-b]pyridine Compound compound->p38 inhibits PI3K_Akt_mTOR_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation compound Imidazo[4,5-b]pyridine Compound compound->pi3k inhibits compound->akt inhibits compound->mtor inhibits CDK9_pathway ptefb P-TEFb Complex (CDK9/Cyclin T1) rnapii RNA Polymerase II ptefb->rnapii phosphorylates CTD transcription Transcriptional Elongation (e.g., of anti-apoptotic genes) rnapii->transcription compound Imidazo[4,5-b]pyridine Compound compound->ptefb inhibits

References

Application Note and Protocol: Purification of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the purification of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine using silica gel column chromatography. The purity of this compound is often critical for its use in subsequent synthetic steps in medicinal chemistry and drug development. This application note details the necessary materials, equipment, and a step-by-step procedure for achieving high purity of the target compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active imidazopyridine derivatives. Synthetic routes to this compound can result in a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a highly effective and widely used method for the purification of such organic compounds based on their differential adsorption to a stationary phase. This protocol outlines a robust method for the purification of this compound using silica gel as the stationary phase and a gradient elution system of hexane and ethyl acetate as the mobile phase.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance Expected to be a solid
Polarity Moderate
Solubility Soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column (2-3 cm diameter, 40-50 cm length)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Eluent Selection (TLC Analysis)

Before performing the column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1).

  • Visualize the developed plate under a UV lamp.

  • The ideal eluent system will give the desired compound a retention factor (Rƒ) of approximately 0.2-0.4, with good separation from impurities.

Column Preparation
  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, compacting the silica bed. Do not let the top of the silica gel run dry.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the surface when adding the sample or eluent.

Sample Loading
  • Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane.

  • In a separate beaker, add a small amount of silica gel (approx. 2-3 g) to the dissolved sample.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the dry loading method.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

Elution and Fraction Collection
  • Carefully add the eluent to the top of the column using a separatory funnel or by pouring gently down the sides of the column.

  • Begin elution with the low-polarity solvent system determined by TLC analysis.

  • Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL) in test tubes or flasks.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate as the elution progresses (gradient elution). This will help to elute the more polar impurities after the desired compound has been collected.

  • Monitor the composition of the collected fractions by TLC.

  • Combine the fractions that contain the pure this compound.

Post-Purification
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Summary of Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate (gradient elution)
Column Dimensions 2-3 cm diameter, 40-50 cm length
Sample Loading Dry loading with silica gel
Elution Mode Gradient
Detection TLC with UV visualization (254 nm)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Recovery tlc Eluent Selection (TLC) column_prep Column Preparation tlc->column_prep Determines initial eluent sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis Collects fractions fraction_analysis->elution Guides gradient product_recovery Product Recovery fraction_analysis->product_recovery Identifies pure fractions purity_assessment Purity Assessment product_recovery->purity_assessment

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of Brominated Imidazopyridines via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated imidazopyridines are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs). Recrystallization is a robust and scalable purification technique for solid organic compounds, relying on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms highly ordered, pure crystals, while impurities remain in the mother liquor.

These application notes provide detailed protocols and guidance for selecting appropriate solvent systems for the recrystallization of brominated imidazopyridines, enabling researchers to enhance the purity and crystalline quality of their synthesized compounds.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at its boiling point. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at all temperatures (so they remain in solution upon cooling). Slow cooling of the saturated solution allows for the gradual formation of a crystal lattice, which tends to exclude foreign molecules, thus leading to a significant increase in purity.

Data Presentation: Solvent Systems for Brominated Imidazopyridines

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The following table summarizes potential solvent systems for the purification of brominated imidazopyridines, based on literature for specific compounds and general principles for related structures. The quantitative data provided is illustrative and may require optimization for different brominated imidazopyridine derivatives.

Solvent SystemTarget Compound ExampleTypical Recovery Yield (%)Purity AchievedNotes
Ethyl Acetate / n-Hexane6-Bromoimidazo[1,2-a]pyridine~68% (overall synthesis yield after recrystallization)[1]>97% (typical)A common and effective non-polar/polar aprotic mixture. The ratio can be adjusted (e.g., 1:1) to optimize yield and purity.[1]
EthanolGeneral Imidazopyridines80-90% (estimated)>98% (typical)A versatile protic solvent. Often provides good crystal formation. Can be used in combination with water.[1]
MethanolGeneral Imidazopyridines80-90% (estimated)>98% (typical)Similar to ethanol, a good choice for moderately polar compounds.[1]
Acetonitrile3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeNot specifiedHigh (produces colorless prisms)[2]A polar aprotic solvent that can be effective for compounds with moderate to high polarity.
Ethanol / WaterGeneral Imidazopyridines85-92% (estimated)>97% (typical)The addition of water as an anti-solvent to an ethanol solution can significantly improve the crystal yield.

Experimental Protocols

Protocol 1: Recrystallization of 6-Bromoimidazo[1,2-a]pyridine using Ethyl Acetate/n-Hexane

This protocol is adapted from a documented synthesis and purification procedure for 6-bromoimidazo[1,2-a]pyridine.[1]

Materials:

  • Crude 6-bromoimidazo[1,2-a]pyridine

  • Ethyl acetate (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 6-bromoimidazo[1,2-a]pyridine into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Inducing Crystallization: Once a clear solution is obtained, slowly add n-hexane dropwise to the hot solution until a slight cloudiness (turbidity) persists. If too much n-hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities from the crystal surface.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent. The melting point of pure 6-bromoimidazo[1,2-a]pyridine is reported to be in the range of 76-81 °C.[3]

Protocol 2: General Screening for a Suitable Recrystallization Solvent

Procedure:

  • Place approximately 20-30 mg of the crude brominated imidazopyridine into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different potential solvent to each test tube.

  • Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The solvent that results in the formation of a good quantity of well-formed crystals upon cooling is a suitable candidate for recrystallization.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Saturated Solution B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Pure Saturated Solution D->F No E->F G Slow Cooling F->G H Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: General workflow for the purification of solids by recrystallization.

PI3K_AKT_mTOR_Pathway cluster_inhibition Inhibition by Imidazopyridine cluster_pathway PI3K/AKT/mTOR Signaling Pathway IP Brominated Imidazopyridine (e.g., Compound 6) AKT AKT IP->AKT inhibits phosphorylation mTOR mTOR IP->mTOR inhibits phosphorylation p53 p53 IP->p53 increases levels Caspase9 Active Caspase-9 IP->Caspase9 increases levels PI3K PI3K PI3K->AKT activates AKT->mTOR activates p21 p21 p53->p21 activates CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazopyridine compound.[4]

References

Application Notes and Protocols for the Derivatization of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the bromine atom on 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a key scaffold in medicinal chemistry. The structural similarity of the imidazo[4,5-b]pyridine core to purines makes its derivatives promising candidates for various therapeutic applications, including as kinase inhibitors for anticancer therapy.[1][2] This document outlines procedures for three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling for the Synthesis of 5-aryl-2-methyl-3H-imidazo[4,5-b]pyridines

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids or esters.[3][4] This protocol is adapted from established procedures for the successful coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[5][6]

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic Acid PartnerProductYield (%)Reference
1Phenylboronic acid2-methyl-5-phenyl-3H-imidazo[4,5-b]pyridine85-90Adapted from[5]
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine88-92Adapted from[5]
34-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine78-83Adapted from[5]
43-Thienylboronic acid2-methyl-5-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridine75-80Adapted from[7]

Buchwald-Hartwig Amination for the Synthesis of 5-amino-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[8][9][10] This protocol outlines a general procedure for the coupling of primary and secondary amines with this compound.[11]

Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • Xantphos or BINAP (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Sealed tube or Schlenk flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, the phosphine ligand, and the base to a dry sealed tube or Schlenk flask.

  • Add the anhydrous solvent, followed by the amine (1.2 equivalents).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmine PartnerProductCatalyst SystemBaseYield (%)Reference
1Morpholine4-(2-methyl-3H-imidazo[4,5-b]pyridin-5-yl)morpholinePd(OAc)₂ / BINAPNaOtBu70-80General Protocol[11]
2AnilineN-phenyl-2-methyl-3H-imidazo[4,5-b]pyridin-5-aminePd₂(dba)₃ / XantphosCs₂CO₃65-75General Protocol[11]
3BenzylamineN-benzyl-2-methyl-3H-imidazo[4,5-b]pyridin-5-aminePd(OAc)₂ / BINAPNaOtBu72-82General Protocol[11]
4Piperidine5-(piperidin-1-yl)-2-methyl-3H-imidazo[4,5-b]pyridinePd₂(dba)₃ / XantphosCs₂CO₃68-78General Protocol[11]

Sonogashira Coupling for the Synthesis of 5-alkynyl-2-methyl-3H-imidazo[4,5-b]pyridines

The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes.[12][13] This protocol provides a general method for the derivatization of this compound with various terminal alkynes.[14]

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a phosphine ligand (e.g., PPh₃, 4 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF, THF)

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 50-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryAlkyne PartnerProductCatalyst SystemBaseYield (%)Reference
1Phenylacetylene2-methyl-5-(phenylethynyl)-3H-imidazo[4,5-b]pyridinePd(PPh₃)₄ / CuIEt₃N80-90General Protocol[14]
2Ethynyltrimethylsilane2-methyl-5-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridinePd(OAc)₂ / PPh₃ / CuIDIPEA75-85General Protocol[14]
3Propargyl alcohol(5-(2-methyl-3H-imidazo[4,5-b]pyridin-5-yl)prop-2-yn-1-ol)Pd(PPh₃)₄ / CuIEt₃N70-80General Protocol[14]
41-Hexyne5-(hex-1-yn-1-yl)-2-methyl-3H-imidazo[4,5-b]pyridinePd(OAc)₂ / PPh₃ / CuIDIPEA82-92General Protocol[14]

Mandatory Visualizations

Experimental Workflow

G General Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Establish Inert Atmosphere (Argon or Nitrogen) B->C D Heat and Stir (Temperature & Time as per protocol) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to Room Temperature E->F Upon Completion G Extraction / Filtration F->G H Drying & Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Biological Context: Inhibition of Cancer-Related Kinases

Derivatives of the imidazo[4,5-b]pyridine scaffold have shown significant potential as inhibitors of key kinases involved in cancer progression, such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.

CDK9 Signaling Pathway Inhibition

CDK9, as part of the positive transcription elongation factor b (P-TEFb), plays a crucial role in regulating gene transcription by phosphorylating RNA Polymerase II.[1] Its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

CDK9_Pathway Inhibition of CDK9 Signaling Pathway cluster_nucleus Nucleus CDK9 CDK9 / Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription (e.g., Mcl-1, c-Myc) RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Suppression of anti-apoptotic proteins Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9 Inhibition Aurora_Pathway Inhibition of Aurora Kinase Signaling Pathway cluster_cell Cell Cycle (Mitosis) AuroraA Aurora A Kinase Spindle Mitotic Spindle Formation AuroraA->Spindle AuroraB Aurora B Kinase Cytokinesis Cytokinesis AuroraB->Cytokinesis CellDivision Proper Cell Division Spindle->CellDivision Cytokinesis->CellDivision Apoptosis Apoptosis / Cell Death CellDivision->Apoptosis Mitotic Arrest leads to Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine class, a scaffold known for its diverse pharmacological activities.[1][2][3][4] Derivatives of imidazo[4,5-b]pyridine have shown potential as anticancer agents, warranting a thorough evaluation of their cytotoxic effects.[1][4][5][6] These application notes provide detailed protocols for a panel of common cell-based assays to assess the cytotoxicity of this compound and its analogs. The assays described herein measure various cellular parameters to determine cell viability and the mode of cell death, including metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis (Annexin V and Caspase-3/7 assays).

Data Presentation: Cytotoxicity of Structurally Related Imidazo[4,5-b]pyridine Derivatives

Compound ID/DescriptionCell LineAssayIC50 (µM)Reference
6-bromo-2-(4-cyanophenyl)-3H-imidazo[4,5-b]pyridineHeLaNot Specified1.8–3.2[1]
6-bromo-2-(4-cyanophenyl)-3H-imidazo[4,5-b]pyridineSW620Not Specified1.8–3.2[1]
6-bromo-2-(4-cyanophenyl)-3H-imidazo[4,5-b]pyridinePC3Not Specified1.8–3.2[1]
Bromo-substituted imidazo[4,5-b]pyridine with amidino 2-imidazolinyl groupGlioblastomaNot Specified8.0[1]
Bromo-substituted imidazo[4,5-b]pyridine with amidino 2-imidazolinyl groupNon-Hodgkin lymphomaNot Specified8.4[1]
Bromo-substituted imidazo[4,5-b]pyridine with amidino 2-imidazolinyl groupPancreatic adenocarcinomaNot Specified9.4[1]
Bromo-substituted imidazo[4,5-b]pyridine with amidino 2-imidazolinyl groupAcute myeloid leukemiaNot Specified9.5[1]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][3] The intensity of the purple color is directly proportional to the number of viable cells.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of This compound add_compound Add compound to cells compound_prep->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_mtt Add MTT reagent incubation->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

A simplified workflow for the MTT cell viability assay.

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.

Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells and treat with compound incubation Incubate for desired period cell_seeding->incubation collect_supernatant Collect supernatant incubation->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation_ldh Incubate for 30 minutes at RT add_reaction_mix->incubation_ldh add_stop Add stop solution incubation_ldh->add_stop read_absorbance Measure absorbance at 490 nm add_stop->read_absorbance

A simplified workflow for the LDH cytotoxicity assay.

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Appropriate cell line and culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and culture medium background.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Workflow for Annexin V/PI Assay

AnnexinV_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_readout Data Acquisition cell_treatment Treat cells with compound harvest_cells Harvest and wash cells cell_treatment->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubation Incubate for 15 minutes at RT add_stains->incubation flow_cytometry Analyze by flow cytometry incubation->flow_cytometry

A simplified workflow for the Annexin V/PI apoptosis assay.

Materials:

  • 6-well plates or culture flasks

  • This compound

  • Appropriate cell line and culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key effector caspases. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, leading to the generation of a luminescent signal.

Workflow for Caspase-3/7 Assay

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate compound_treatment Treat with compound cell_seeding->compound_treatment add_reagent Add Caspase-Glo® 3/7 Reagent compound_treatment->add_reagent incubation Incubate for 1-3 hours at RT add_reagent->incubation read_luminescence Measure luminescence incubation->read_luminescence

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine synthesis. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My overall yield is low. What are the critical steps I should investigate?

A1: The synthesis of this compound is a multi-step process. Low overall yield can result from inefficiencies in one or more of the following key stages:

  • Synthesis of 2-amino-5-bromopyridine: Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine, reducing the yield of the desired mono-brominated product.

  • Synthesis of 2-amino-5-bromo-3-nitropyridine: Incomplete nitration or side reactions can lower the yield of this crucial intermediate.

  • Reduction of the nitro group: The reduction of 2-amino-5-bromo-3-nitropyridine to 5-bromo-2,3-diaminopyridine must be efficient and clean to ensure a high-quality substrate for the final cyclization.

  • Final cyclization (Phillips-Ladenburg reaction): The reaction conditions for the condensation of 5-bromo-2,3-diaminopyridine with an acetic acid equivalent are critical for maximizing the yield of the final product. Incomplete cyclization, side reactions, or harsh conditions can all lead to a lower yield.

Q2: I am seeing a significant amount of a di-bromo impurity in the first step. How can I avoid this?

A2: The formation of 2-amino-3,5-dibromopyridine is a common side product in the bromination of 2-aminopyridine. To minimize its formation, consider the following:

  • Control of stoichiometry: Use a precise 1:1 molar ratio of 2-aminopyridine to N-bromosuccinimide (NBS).

  • Slow addition of the brominating agent: Add the NBS solution dropwise to the solution of 2-aminopyridine at a controlled temperature (e.g., 10°C).[1]

  • Solvent choice: Using acetone as a solvent has been shown to give a high yield of the mono-brominated product.[1]

Q3: The final cyclization step to form the imidazo[4,5-b]pyridine ring is not working well. What are some common issues and solutions?

A3: The Phillips-Ladenburg condensation of 5-bromo-2,3-diaminopyridine with an acetic acid source can be challenging. Here are some common problems and their solutions:

  • Low reactivity of the diamine: Ensure the 5-bromo-2,3-diaminopyridine is pure and free of residual reducing agents from the previous step.

  • Harsh reaction conditions: While heat is required, excessive temperatures can lead to decomposition.

  • Choice of cyclization reagent and catalyst: The choice of reagent to provide the 2-methyl group and the catalyst can significantly impact the yield. Polyphosphoric acid (PPA) is a common and effective medium for this type of cyclization as it acts as both a catalyst and a dehydrating agent. The use of microwave irradiation can also accelerate the reaction and improve yields.[2]

  • Incomplete reaction: Monitor the reaction by TLC to ensure it goes to completion. If the reaction stalls, a small additional amount of the cyclizing reagent or an extended reaction time may be necessary.

Q4: I am having trouble with the purification of the final product. What are the recommended methods?

A4: Purification of this compound can be achieved through several methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective.

  • Column chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexane is a good starting point for elution.

  • Acid-base extraction: If the impurities are not basic, the product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the basic imidazopyridine into the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

Data Presentation: Comparison of Cyclization Conditions

The yield of the final cyclization step is highly dependent on the chosen conditions. The following table summarizes yields reported for analogous imidazopyridine syntheses, providing a basis for selecting an optimal method.

Starting MaterialCyclization Reagent/ConditionsProductYield (%)Reference
2,3-diaminopyridineTriethyl orthoacetate, HCl2-methyl-3H-imidazo[4,5-b]pyridine78%[2]
2,3-diaminopyridine & various aldehydesWater, thermal2-Aryl-1H-imidazo[4,5-b]pyridines83-87%[2]
2-amino-3-hydroxypyridine & various carboxylic acidsSilica gel, microwave (100W)2-Substituted-imidazo[4,5-b]pyridines71-92%[2]
2-(aminomethyl)pyridine & nitroethanePPA (87%) / H₃PO₃, 160°C3-methyl-imidazo[1,5-a]pyridine77%[3]

Experimental Protocols

Synthesis of 5-bromo-2,3-diaminopyridine (Intermediate)

This is a three-step process starting from 2-aminopyridine.

Step 1: Synthesis of 2-amino-5-bromopyridine [4]

  • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Slowly add a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and allowing it to rise to 50°C after about half the bromine has been added.

  • After the addition is complete, stir the mixture for 1 hour.

  • Dilute with 750 mL of water and neutralize with 1.2 L of 40% sodium hydroxide solution with cooling.

  • Collect the precipitated solid by filtration, wash with water until the washings are free of ionic bromide, and dry at 110°C.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the crude product with three 500-mL portions of hot petroleum ether (b.p. 60–80°).

  • The yield of 2-amino-5-bromopyridine is typically 62–67%.

Step 2: Synthesis of 2-amino-5-bromo-3-nitropyridine [4]

  • In a 1-L three-necked flask immersed in an ice bath, add 500 mL of sulfuric acid (sp. gr. 1.84).

  • Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that keeps the temperature below 5°C.

  • Add 26 mL (0.57 mole) of 95% nitric acid dropwise at 0°C.

  • Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and at 50–60°C for 1 hour.

  • Cool the mixture and pour it onto 5 L of ice.

  • Neutralize with concentrated ammonium hydroxide with cooling.

  • Collect the precipitated yellow solid by filtration, wash with water, and dry. The yield is typically 70–77%.

Step 3: Synthesis of 5-bromo-2,3-diaminopyridine [5]

  • Dissolve 15.0g (0.075 mol) of 2-amino-5-bromo-3-nitropyridine in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80).

  • Cool to 25°C and add saturated hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).

  • Transfer the mixture to a high-pressure reactor and pressurize with hydrogen to 1 MPa.

  • Heat the reactor to approximately 50°C until the pressure no longer decreases.

  • Cool the reactor, filter the mixture, and wash the filter cake with ethanol.

  • Pour the filtrate into a mixture of THF and concentrated HCl (300 mL, V/V=5/1), seal, and store overnight in a refrigerator.

  • Remove the solvent by rotary evaporation, filter the resulting solid, and dry to obtain 5-bromo-2,3-diaminopyridine. The reported yield is 89%.[5]

Synthesis of this compound (Final Product)

Method A: Cyclization using Triethyl Orthoacetate (Analogous Procedure)[2]

  • Reflux a mixture of 5-bromo-2,3-diaminopyridine and triethyl orthoacetate.

  • After the reaction is complete (monitored by TLC), treat the mixture with hydrochloric acid.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Method B: Cyclization using Polyphosphoric Acid (PPA) (General Procedure)

  • Heat a mixture of 5-bromo-2,3-diaminopyridine and acetic acid in polyphosphoric acid (PPA) at an elevated temperature (e.g., 140-160°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it into ice water.

  • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 2-aminopyridine 2-aminopyridine 2-amino-5-bromopyridine 2-amino-5-bromopyridine 2-aminopyridine->2-amino-5-bromopyridine Bromination (NBS, Acetone) 2-amino-5-bromo-3-nitropyridine 2-amino-5-bromo-3-nitropyridine 2-amino-5-bromopyridine->2-amino-5-bromo-3-nitropyridine Nitration (HNO3, H2SO4) 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine 2-amino-5-bromo-3-nitropyridine->5-bromo-2,3-diaminopyridine Reduction (H2, Raney-Ni) Crude Product Crude Product 5-bromo-2,3-diaminopyridine->Crude Product Cyclization (e.g., Acetic Acid, PPA) Purified Product 5-bromo-2-methyl-3H- imidazo[4,5-b]pyridine Crude Product->Purified Product Purification (Recrystallization or Chromatography)

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Yield in Final Cyclization

G start Low Yield in Cyclization incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No extend_time Increase Reaction Time / Temperature incomplete_reaction->extend_time Yes decomposition Decomposition? side_products->decomposition No change_reagent Change Cyclization Reagent (e.g., Acetic Anhydride) side_products->change_reagent Yes optimize_temp Optimize Temperature decomposition->optimize_temp Yes purify_diamine Re-purify Starting Diamine decomposition->purify_diamine No

Caption: Decision tree for troubleshooting low yield in the final step.

References

Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of imidazo[4,5-b]pyridines. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of imidazo[4,5-b]pyridines?

A1: The most frequently encountered byproducts in the synthesis of imidazo[4,5-b]pyridines are regioisomers. This issue primarily arises from the unsymmetrical nature of the common precursor, 2,3-diaminopyridine. When substitution occurs on the imidazole ring, the reaction can proceed at either the N1 or N3 position, leading to a mixture of isomers.[1] Similarly, substitutions on the pyridine ring can also result in the formation of positional isomers. These regioisomers often possess very similar physical and chemical properties, which can make their separation challenging.[1]

Q2: What are other potential, less common byproducts I should be aware of?

A2: Besides regioisomers, other byproducts can occasionally be observed depending on the synthetic route and reaction conditions. These may include:

  • Products of incomplete cyclization: The reaction between 2,3-diaminopyridine and a carbonyl compound proceeds via a hemiaminal intermediate. Under certain conditions, this intermediate may not fully cyclize and dehydrate, leading to its presence as a byproduct.

  • Over-oxidation products: In syntheses involving an oxidation step, there is a possibility of forming N-oxides on the pyridine ring, although this is less commonly reported as a major byproduct in standard imidazo[4,5-b]pyridine preparations.

  • Side-products from starting material decomposition: 2,3-diaminopyridine can be sensitive to air and may decompose under harsh reaction conditions, leading to a complex mixture of byproducts.[2]

  • Byproducts from palladium-catalyzed reactions: In routes utilizing palladium-catalyzed amidation, byproducts can arise from side reactions of the catalyst or ligands, though these are typically catalyst-dependent.[3]

Q3: How can I definitively identify the structure of the regioisomers I have synthesized?

A3: Unambiguous structure determination of regioisomers requires a combination of spectroscopic techniques. While 1D NMR provides initial information, 2D NMR methods are essential for confirmation. Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools. HMBC reveals through-bond correlations between protons and carbons over two to three bonds, while NOESY identifies protons that are close in space. Strategic use of these techniques allows for clear differentiation between N-substituted regioisomers.

Troubleshooting Guides

Issue 1: My reaction has produced a mixture of regioisomers. How can I improve the regioselectivity?

  • Possible Cause: The reaction conditions may not be optimized to favor the formation of the desired isomer. Factors such as the choice of base, solvent, and temperature can significantly influence the regioselectivity of N-alkylation reactions.[4]

  • Suggested Solution:

    • Modify Reaction Conditions: Experiment with different solvents of varying polarity and different bases (e.g., organic vs. inorganic). Temperature can also play a crucial role in directing the regioselectivity.

    • Steric Hindrance: The steric bulk of the reactants can influence the regiochemical outcome. Modifying substituents on the starting materials may favor the formation of one isomer over the other.[5]

    • Directed Synthesis: Consider a synthetic route that offers greater regiocontrol. For example, palladium-catalyzed amidation reactions can provide better selectivity in some cases.[5]

Issue 2: I am having difficulty separating the regioisomeric byproducts from my desired product.

  • Possible Cause: Regioisomers of imidazo[4,5-b]pyridines often have very similar polarities, making separation by standard column chromatography on silica gel challenging.

  • Suggested Solution:

    • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating regioisomers. A detailed protocol for developing an HPLC separation method is provided in the Experimental Protocols section.

    • Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity.

    • Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for isomer separation.[5]

Issue 3: The yield of my desired imidazo[4,5-b]pyridine is low.

  • Possible Cause: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, or inefficient purification.

  • Suggested Solution:

    • Reaction Monitoring: Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary.

    • Purity of Reagents: Ensure that all starting materials and solvents are pure and dry. 2,3-diaminopyridine is known to be air-sensitive, so handling it under an inert atmosphere can prevent degradation.[2]

    • Purification Method: Evaluate your purification strategy. If using column chromatography, experiment with different solvent systems. Recrystallization from a suitable solvent can also be an effective method for improving both yield and purity.

Data Presentation

Table 1: Regioisomeric Ratio in the Synthesis of Tetracyclic Imidazo[4,5-b]pyridines

PrecursorReaction ConditionProduct RegioisomersRatioReference
4-chloro-3-((2-cyano-2-(4-fluorophenyl)vinyl)amino)benzonitrileThermal cyclization in sulfolane5a and 5b1:1[6]
Oxo derivative 20Chlorination with POCl3 and PCl520 and 221:5[6]
Oxo derivative 21Chlorination with POCl3 and PCl521 and 231:4[6]

Table 2: Yields of 2-Substituted Imidazo[4,5-b]pyridines

CompoundSynthetic MethodYield (%)Reference
2-Phenyl-1H-imidazo[4,5-b]pyridine (5)DMSO-mediated cyclization55.7[7]
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile (6)DMSO-mediated cyclization67.1[7]
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (7)DMSO-mediated cyclization91.4[7]
N3-unsubstituted 2,6-diphenyl-imidazo[4,5-b]pyridineCondensation with p-benzoquinone46[8]
N3-methyl substituted 2,6-diphenyl-imidazo[4,5-b]pyridineCondensation with p-benzoquinone86[8]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines via Condensation

This protocol describes a general procedure for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines by the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.

  • Materials:

    • 2,3-diaminopyridine

    • Substituted benzaldehyde

    • Nitrobenzene or Acetic Acid (solvent)

    • Ethyl acetate

    • Sodium bicarbonate solution (if using acetic acid)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid.

    • Add the appropriately substituted benzaldehyde (1.0-1.2 eq) to the solution.

    • Heat the reaction mixture at a temperature ranging from 120 °C to reflux for 2-12 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If acetic acid was used as the solvent, neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-aryl-1H-imidazo[4,5-b]pyridine.[5]

Protocol 2: HPLC Separation of Imidazo[4,5-b]pyridine Regioisomers

This protocol provides a general guideline for developing an HPLC method to separate regioisomeric byproducts.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is suitable.

    • Begin with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • If separation is inadequate, consider a PFP (pentafluorophenyl) column for alternative selectivity.[5]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).

  • Method Development:

    • Gradient Elution: Start with a linear gradient from a low to a high percentage of the organic solvent (e.g., 5-95% acetonitrile) over 20-30 minutes.

    • Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.

    • Isocratic Elution (Optional): Once an approximate elution composition is determined from the gradient run, an isocratic method can be developed for simpler and more robust separation.

  • Scale-up for Purification:

    • Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer. This will involve using a larger diameter column and adjusting the flow rate accordingly.

Visualizations

Synthetic_Pathway_Byproducts Aldehyde (R-CHO) Aldehyde (R-CHO) Condensation Condensation Aldehyde (R-CHO)->Condensation Regioisomeric_Byproduct Regioisomeric Byproduct Incomplete_Cyclization Incomplete Cyclization Byproduct Cyclization Cyclization Cyclization->Regioisomeric_Byproduct Side Pathway Desired_Product Desired_Product Cyclization->Desired_Product Major Pathway Schiff_Base_Intermediate Schiff_Base_Intermediate Condensation->Schiff_Base_Intermediate Schiff_Base_Intermediate->Incomplete_Cyclization Schiff_Base_Intermediate->Cyclization

Caption: Synthetic pathway showing the formation of the desired product and common byproducts.

Troubleshooting_Workflow Separation_Successful Separation Successful? Modify_Reaction_Conditions Modify Reaction Conditions (Solvent, Temp, Base) Separation_Successful->Modify_Reaction_Conditions No End_Success End_Success Separation_Successful->End_Success Yes Regioselectivity_Issue Is Regioselectivity the Issue? Regioselectivity_Issue->Modify_Reaction_Conditions No (Other Byproducts) Optimize_Separation Optimize_Separation Regioselectivity_Issue->Optimize_Separation Yes Consider_New_Route Consider Alternative Synthetic Route Modify_Reaction_Conditions->Consider_New_Route End_Re-evaluate Re-evaluate Strategy Consider_New_Route->End_Re-evaluate Identify_Byproducts Identify_Byproducts Identify_Byproducts->Regioselectivity_Issue Optimize_Separation->Separation_Successful

References

Technical Support Center: Troubleshooting Suzuki Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving brominated heterocycles. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My Suzuki reaction with a brominated heterocycle is resulting in a low or no product yield. What are the common causes and how can I address them?

A1: Low or no yield in Suzuki couplings with brominated heterocycles is a common problem that can stem from several factors, particularly related to the electronic nature of the heterocycle and the stability of the reagents.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve common causes of low reaction yield.

LowYield_Troubleshooting start Low/No Yield catalyst 1. Evaluate Catalyst System - Catalyst Poisoning? - Inefficient Oxidative Addition? start->catalyst Start Diagnosis reagents 2. Check Reagent Quality - Boronic Acid/Ester Degradation? - Impure Heterocycle/Solvent? catalyst->reagents If catalyst is appropriate solution Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Use fresh, high-purity reagents. - Screen bases and solvents. - Ensure rigorous degassing. catalyst->solution Switch to robust catalyst/ligand conditions 3. Optimize Reaction Conditions - Suboptimal Base/Solvent? - Incorrect Temperature? reagents->conditions If reagents are pure reagents->solution Use fresh reagents/ boronic esters atmosphere 4. Ensure Inert Atmosphere - Oxygen present? conditions->atmosphere If conditions seem optimal conditions->solution Screen conditions atmosphere->solution If O2 is excluded atmosphere->solution Improve degassing technique

A logical workflow for diagnosing and solving common issues in Suzuki reactions.

Detailed Breakdown of Potential Causes and Solutions:

  • Catalyst Inactivation/Poisoning: Nitrogen-containing heterocycles, such as pyridines, can act as ligands and coordinate to the palladium center, leading to catalyst inhibition and deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) that shield the palladium and prevent coordination with the heterocycle.[2]

  • Inefficient Oxidative Addition: The carbon-bromine bond on electron-rich heterocycles can be less reactive, leading to a slow oxidative addition step, which is often rate-limiting.[2][3] Conversely, very electron-deficient heterocycles can also present challenges.

    • Solution: Increase the reaction temperature, or screen different palladium catalysts and more electron-rich, bulky ligands to facilitate oxidative addition.[2][3] For electron-deficient substrates, ensure the chosen ligand can promote the reaction without leading to catalyst decomposition.

  • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation via protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1][4]

    • Solution: Use fresh, high-purity boronic acid. To enhance stability, consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][4]

  • Suboptimal Base and Solvent: The choice of base is critical for activating the boronic acid for the transmetalation step.[5][6] The solvent system must ensure that all reaction components are sufficiently soluble.[5]

    • Solution: A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) is often necessary to find the optimal conditions.[5][6][7] K₃PO₄ is frequently effective for challenging couplings.[5]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can cause oxidation to inactive palladium oxides and promote side reactions.[1][3][5]

    • Solution: Rigorous degassing of solvents and the reaction mixture is crucial. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1][5][7]

Issue 2: Significant Formation of Side Products

Q2: My reaction is producing a significant amount of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A2: The formation of side products competes with the desired cross-coupling and reduces the overall yield and complicates purification.

Troubleshooting Workflow for Side Product Formation

SideProducts_Troubleshooting start Side Products Observed homocoupling Homocoupling? (Boronic Acid Dimer) start->homocoupling deboronation Protodeboronation? (Boronic acid replaced by H) start->deboronation dehalogenation Dehalogenation? (Bromo-group replaced by H) start->dehalogenation solution_homo Solution: - Rigorous degassing (remove O₂) - Use Pd(0) source directly homocoupling->solution_homo solution_deboro Solution: - Use boronic esters - Anhydrous conditions - Milder base/lower temp deboronation->solution_deboro solution_dehalo Solution: - Screen ligands and bases - Lower reaction temperature dehalogenation->solution_dehalo

Decision tree for addressing common side products in Suzuki reactions.

Strategies to Minimize Common Side Reactions:

  • Homocoupling of Boronic Acid: This side reaction forms a symmetrical biaryl from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). Pd(II) species can then mediate the homocoupling.[1][4]

    • Mitigation: Rigorous degassing of the reaction mixture and solvents is the most critical step.[1][5] Using a direct Pd(0) source like Pd(PPh₃)₄ can also minimize this side reaction.[4]

  • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond.

    • Cause: This can be promoted by excess water, high temperatures, or a non-optimal choice of base.[5]

    • Mitigation: Use milder bases such as KF or K₂CO₃.[5] Minimize the reaction time and temperature. Consider using more stable boronic esters or ensuring anhydrous conditions if the protocol allows.[2]

  • Dehalogenation: The bromine atom on the heterocycle is replaced by a hydrogen atom.

    • Cause: This can be influenced by the choice of base and solvent, especially at elevated temperatures.[4][5]

    • Mitigation: Screen different phosphine ligands and bases. Lowering the reaction temperature may also be beneficial.[5]

Data Presentation: Reaction Condition Optimization

Optimizing the reaction parameters is key to a successful Suzuki coupling. The following tables summarize conditions reported for the Suzuki-Miyaura coupling of various brominated heterocycles, providing a starting point for optimization.

Table 1: Comparison of Catalysts and Ligands for Coupling of 2-Bromopyridine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃Toluene/H₂O100Low to Moderate[8]
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄Dioxane/H₂O110Moderate to High[8]
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O12081[9]
Pd₂(dba)₃ (2.5)Cy₃P·HBF₄ (1.2)K₃PO₄Dioxane/H₂O80~80[10]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields with Bromoheterocycles

BromoheterocycleBase (equiv.)SolventTemp (°C)Yield (%)Reference
2-Bromo-4-methylpyridineK₂CO₃ (2)Dioxane/H₂O (5:1)12081[9]
5-Bromopyrimidine deriv.K₃PO₄ (2)1,4-Dioxane70-8060[11]
5-Bromo-1-ethyl-1H-indazoleK₂CO₃ (2)DME/H₂O80High[12]
3-BromoquinolineNa₂CO₃ (2)Toluene/EtOH/H₂OReflux92[4]
2-BromopyridineK₃PO₄Toluene/H₂O100Moderate to High[8]
2-BromopyridineCs₂CO₃Dioxane100High[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Heterocycle

This protocol provides a general procedure that should be optimized for specific substrates.

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂/Ligand, Pd(PPh₃)₄, or a Buchwald precatalyst, 1-5 mol%)

  • Phosphine Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 10:1)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Flask & Degas (3x Vacuum/Inert Gas Cycles) add_solids 2. Add Solids (Heterocycle, Boronic Acid, Base, Catalyst) setup->add_solids add_liquids 3. Add Degassed Solvent add_solids->add_liquids heat 4. Heat and Stir (e.g., 80-110°C) add_liquids->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to RT & Quench monitor->cool extract 7. Liquid-Liquid Extraction cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Product purify->product

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst, and the ligand (if separate).

  • Inerting the Atmosphere: Seal the vessel with a septum and purge the atmosphere by evacuating under vacuum and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][13]

  • Solvent Addition: Add the degassed solvent system via syringe through the septum.[1][8]

  • Reaction: Place the sealed vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[1][14]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[1][3][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1][3][13]

References

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Low or No Product Yield

Question: I am not observing any product formation, or the yield of my coupling reaction is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue in palladium-catalyzed cross-coupling reactions. Several factors could be responsible. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2] Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[1] Inadequate degassing of solvents and reagents can lead to catalyst deactivation.

  • Reagent Quality: Verify the purity of your starting materials. Impurities in the this compound, coupling partner (e.g., boronic acid, amine, alkyne), or solvent can poison the catalyst. Ensure solvents are anhydrous, as water can interfere with certain bases and reagents.[3]

  • Catalyst Activity: The palladium catalyst may be inactive. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.[4][5] For air-sensitive catalysts, ensure proper handling techniques were used. Consider using a fresh batch of catalyst.

Optimization of Reaction Parameters:

If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary. The following table provides starting points for optimization based on successful couplings of similar heteroaromatic bromides.

Table 1: General Troubleshooting Strategies for Low Yield

ParameterTroubleshooting StepRationale
Catalyst/Ligand Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., phosphines like Xantphos, SPhos, or NHC ligands).[5][6][7]The electronic and steric properties of the ligand are crucial for catalyst stability and activity. The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination.
Base Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[8]The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig reaction.[9][10] The strength and solubility of the base are important factors.[8]
Solvent Test different anhydrous and degassed solvents (e.g., Toluene, Dioxane, THF, DMF).[11]The solvent can influence the solubility of reagents and the stability and activity of the catalyst.
Temperature Gradually increase the reaction temperature.[6][12]Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Concentration Adjust the concentration of the reactants.In some cases, higher concentrations can favor the desired reaction pathway.
Side Product Formation

Question: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of my starting material. How can I minimize these?

Answer:

The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.

Homocoupling (Suzuki Reaction):

Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Improve Inert Atmosphere: Ensure rigorous exclusion of oxygen through proper degassing of solvents and purging the reaction vessel with an inert gas.[10]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Screening different catalysts and ligands may be beneficial.

Dehalogenation (Protodehalogenation):

Dehalogenation, the replacement of the bromine atom with a hydrogen, can occur under certain conditions.

  • Base Selection: The choice of base can influence the rate of dehalogenation. Weaker bases may be less likely to promote this side reaction.

  • Solvent and Temperature: The solvent and reaction temperature can also play a role. Lowering the temperature may reduce the rate of dehalogenation.

  • Water Content: The presence of water can sometimes contribute to dehalogenation. Ensure the use of anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is best suited for my desired transformation with this compound?

A1: The choice of reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: For forming a new carbon-carbon bond with an aryl or vinyl group, using a boronic acid or ester as the coupling partner.[10][13]

  • Buchwald-Hartwig Amination: For forming a new carbon-nitrogen bond with a primary or secondary amine.[5][9]

  • Sonogashira Coupling: For forming a new carbon-carbon bond with a terminal alkyne.[3][14]

Q2: What are the most critical parameters to control for a successful coupling reaction?

A2: The most critical parameters are generally:

  • Exclusion of Oxygen: Maintaining an inert atmosphere is paramount to prevent catalyst deactivation.[1]

  • Choice of Ligand: The ligand stabilizes the palladium catalyst and plays a crucial role in its reactivity.[5]

  • Choice of Base: The base is essential for the catalytic cycle and its strength and nature must be matched to the specific reaction and substrates.[8]

  • Solvent Purity: Using anhydrous and degassed solvents is crucial for reproducibility and to avoid side reactions.[3]

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

A3: The optimal catalyst and ligand combination often needs to be determined empirically for a new substrate. However, some general guidelines apply:

  • For Suzuki-Miyaura reactions , common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1][2]

  • For Buchwald-Hartwig aminations , catalyst systems often consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as Xantphos or SPhos.[6][15]

  • For Sonogashira couplings , a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[3][12]

Screening a small set of catalysts and ligands is often the most effective approach to identify the best conditions.

Q4: Can I use microwave heating to accelerate my coupling reaction?

A4: Yes, microwave irradiation can often significantly reduce reaction times and in some cases improve yields.[16] However, it is important to use appropriate sealed vessels designed for microwave synthesis and to carefully monitor the temperature and pressure.

Quantitative Data from Analogous Systems

While specific data for this compound is limited in the literature, the following tables summarize reaction conditions and yields for structurally similar brominated heteroaromatic compounds. This data serves as a valuable starting point for optimizing your own reactions.

Table 2: Suzuki-Miyaura Coupling of Bromopyridine and Imidazopyrazine Derivatives

SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-amine[1]Arylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
2-Bromo-1H-imidazo[4,5-b]pyrazine[16]Arylboronic acid(A-taphos)₂PdCl₂ (10)A-taphosCsFDME/H₂OMW-Satisfactory to Excellent
5-(4-bromophenyl)-4,6-dichloropyrimidine[2]Arylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane70-8018-22Good

Table 3: Buchwald-Hartwig Amination of Bromo-Aromatic Compounds

SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Bromo-aromatic ring[6]Aniline (1.5 equiv)Pd(OAc)₂ (5)BINAPCs₂CO₃Toluene1108-
2-Bromopyridine[7]AmideXantPhos Pd G3 (5)XantPhosDBUMeCN/PhMe1401Good

Table 4: Sonogashira Coupling of Bromopyridine Derivatives

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridines[12]Terminal AlkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
6-Bromo-3-fluoro-2-cyanopyridine[17]Terminal AlkynesPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16High
5-Bromopyrimidine[3]Terminal AlkynesPdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRT--

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. These should be considered as starting points and may require optimization.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive flow of inert gas.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[18]

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.[6]

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).[3]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[17]

Visualizations

The following diagrams illustrate a general workflow for optimizing a palladium-catalyzed cross-coupling reaction and a troubleshooting decision tree for common issues.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Prepare Reagents (Substrate, Coupling Partner, Base) setup Assemble Reaction Under Inert Atmosphere reagents->setup solvent Degas Anhydrous Solvent solvent->setup catalyst Prepare Catalyst System (Pd source + Ligand) catalyst->setup run Run Reaction (Stirring, Heating) setup->run monitor Monitor Progress (TLC, LC-MS) run->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Flowchart start Low or No Yield check_inert Was the reaction run under a strictly inert atmosphere? start->check_inert improve_inert Improve degassing and inerting technique check_inert->improve_inert No check_reagents Are all reagents pure and anhydrous? check_inert->check_reagents Yes improve_inert->start purify_reagents Purify starting materials and use dry solvents check_reagents->purify_reagents No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes purify_reagents->start new_catalyst Use a fresh batch of catalyst check_catalyst->new_catalyst No optimize Systematically optimize reaction conditions: - Catalyst/Ligand - Base - Solvent - Temperature check_catalyst->optimize Yes new_catalyst->start side_products Significant Side Products (Homocoupling, Dehalogenation) optimize_conditions Adjust reaction conditions: - Lower temperature - Screen different bases - Ensure rigorous O₂ exclusion side_products->optimize_conditions

Caption: Troubleshooting decision tree for common cross-coupling reaction issues.

References

Technical Support Center: Managing Regioselectivity in Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing regioselectivity during the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity during the synthesis of imidazo[4,5-b]pyridines?

The main challenge arises from the unsymmetrical nature of the imidazo[4,5-b]pyridine core, which possesses multiple nitrogen atoms that can be substituted, leading to the formation of a mixture of regioisomers (e.g., N1, N3, and N4 isomers).[1][2] These isomers often exhibit very similar physical and chemical properties, making their separation and purification difficult.[1] The final substitution pattern significantly impacts the molecule's biological activity and physicochemical properties, making regiocontrol crucial.[3]

Q2: What are the key factors that influence the regioselectivity of N-alkylation of imidazo[4,5-b]pyridines?

Several factors govern the regiochemical outcome of N-alkylation:

  • Steric Hindrance: The steric bulk of substituents on the imidazo[4,5-b]pyridine core and the alkylating agent can direct the reaction to the less sterically hindered nitrogen atom.[4]

  • Reaction Conditions: The choice of base, solvent, and reaction temperature can significantly influence the ratio of regioisomers. For instance, using potassium carbonate in DMF is a common condition for alkylation.[5][6]

  • Electronic Effects: The electronic properties of substituents on the heterocyclic system can alter the nucleophilicity of the different nitrogen atoms.

  • Nature of the Electrophile: The type of alkylating agent used (e.g., benzyl bromide vs. benzyl iodide) can slightly alter the N1/N3 ratios.[4]

Q3: How can I definitively determine the structure of the synthesized regioisomers?

Unambiguous structure determination is critical and is best achieved using a combination of spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) is particularly powerful.[1][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is especially useful for differentiating regioisomers where substituents are in proximity to specific protons on the pyridine ring.[3][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is instrumental in identifying the connectivity between the substituent and the heterocyclic core.[3][6] For example, in an N1-substituted isomer, the protons of the substituent will show a correlation to the C-7a quaternary carbon.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unfavorable Regioisomeric Ratio The reaction conditions may favor the formation of the undesired isomer.Modify Reaction Conditions:Base: Experiment with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃). The counter-ion can influence the reaction outcome. • Solvent: Vary the solvent polarity (e.g., DMF, acetonitrile, THF). • Temperature: Adjust the reaction temperature. Lower temperatures may increase selectivity.Modify Reactants:Protecting Groups: Consider introducing a protecting group to block one of the reactive nitrogen atoms. • Steric Bulk: Increase the steric bulk of a substituent on the starting material to direct the reaction to a less hindered site.[4]
Difficulty in Separating Regioisomers The regioisomers have very similar polarities.Optimize Chromatography:Column Chromatography: Try different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina). • Preparative HPLC: If separation by column chromatography is unsuccessful, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative for isolating pure isomers.[1]
Low Overall Yield The reaction may be incomplete, or the product may be degrading.Reaction Monitoring: • Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion.[1]Ensure Reagent Quality: • Use pure, dry reagents and solvents. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Ambiguous Structural Assignment 1D NMR spectra are insufficient to distinguish between the regioisomers.Utilize 2D NMR: • Acquire 2D-NOESY and HMBC spectra. These techniques provide through-space and through-bond correlation data, respectively, which are essential for definitive structural elucidation.[3][6]

Data Presentation

Table 1: Influence of C-2 Substitution on N-Benzylation Regioselectivity of Imidazo[4,5-b]pyridine-4-oxides

C-2 SubstituentAlkylating AgentN-1 Isomer (%)N-3 Isomer (%)
HBenzyl bromide4060
HBenzyl iodide3565
CH₃Benzyl bromide6535
CH₃Benzyl iodide7030

Data synthesized from findings suggesting steric approach control governs regioselectivity.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 3H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure for the N-alkylation of a 3H-imidazo[4,5-b]pyridine using an alkyl halide.

  • Reaction Setup: To a solution of the 3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF (10-20 mL per mmol of substrate), add potassium carbonate (2.2 eq) and a phase transfer catalyst such as tetra-n-butylammonium bromide (0.15 eq).[5]

  • Addition of Alkylating Agent: Add the alkyl halide (1.6 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/dichloromethane or ethyl acetate/hexanes) to separate the regioisomers.[5]

Protocol 2: Structural Elucidation by 2D NMR (NOESY)

This protocol provides a general guideline for acquiring a 2D-NOESY spectrum to determine the regiochemistry of N-substitution.

  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to a 5 mm NMR tube.[3] For optimal results, degas the sample using several freeze-pump-thaw cycles to remove dissolved oxygen.[3]

  • Instrument Parameters (for a 500 MHz spectrometer):

    • Pulse Program: Use a standard phase-cycled or gradient-selected NOESY sequence (e.g., noesygpph).[3]

    • Temperature: 298 K.[3]

    • Spectral Width: 10-12 ppm, centered on the region containing the signals of interest.[3]

    • Acquisition Parameters: Set the number of points in F2 to 2048 and the number of increments in F1 to 256-512.[3] Use 8-16 scans per increment.[3]

  • Data Analysis: Process the 2D data and look for cross-peaks that indicate through-space proximity between the protons of the N-substituent and the protons on the pyridine ring. For example, a cross-peak between the N4-substituent's protons and H-5 would be indicative of the N4-isomer.

Mandatory Visualizations

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Regioisomers Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Reaction N-Alkylation Imidazo[4,5-b]pyridine->Reaction RX Alkylating Agent (R-X) RX->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction N1_Isomer N1-Isomer Reaction->N1_Isomer Path A N3_Isomer N3-Isomer Reaction->N3_Isomer Path B N4_Isomer N4-Isomer Reaction->N4_Isomer Path C G start Unfavorable Regioisomeric Ratio Observed q1 Have reaction conditions been varied? start->q1 action1 Modify Base, Solvent, or Temperature q1->action1 No q2 Is separation of isomers difficult? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Optimize Chromatography (e.g., Preparative HPLC) q2->action2 Yes q3 Is structural assignment ambiguous? q2->q3 No a2_yes Yes a2_no No action2->q3 action3 Perform 2D NMR (NOESY, HMBC) q3->action3 Yes end Desired Regioisomer Isolated and Characterized q3->end No a3_yes Yes a3_no No action3->end G start Isolated Isomer acquire_nmr Acquire 1D and 2D NMR Spectra (HMBC, NOESY) start->acquire_nmr check_hmbc HMBC: Correlation between R-group protons and C-7a? acquire_nmr->check_hmbc n1_isomer N1-Isomer Confirmed check_hmbc->n1_isomer Yes check_noesy NOESY: Proximity between R-group protons and H-5? check_hmbc->check_noesy No n4_isomer N4-Isomer Confirmed check_noesy->n4_isomer Yes n3_isomer Likely N3-Isomer (Confirm with other correlations) check_noesy->n3_isomer No

References

preventing dehalogenation in reactions with 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on preventing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the imidazo[4,5-b]pyridine core is replaced by a hydrogen atom. This leads to the formation of the corresponding debrominated byproduct, 2-methyl-3H-imidazo[4,5-b]pyridine. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity between the product and the byproduct.

Q2: What are the common causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, dehalogenation is often initiated by the formation of palladium-hydride (Pd-H) species.[1] These hydride species can arise from various sources within the reaction mixture, including:

  • Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) can generate hydrides, particularly at elevated temperatures.[1]

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors.[1]

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.[1]

  • The Substrate Itself: The N-H proton of the imidazole ring can, under certain conditions, contribute to an environment that facilitates dehalogenation.

Q3: How can I detect if dehalogenation is occurring in my reaction?

A3: Dehalogenation can be detected by monitoring the reaction progress using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will likely have a different retention factor (Rf) compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the formation of the dehalogenated product by its mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can show characteristic signals for the dehalogenated product, which will lack the bromine substitution pattern.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of 2-methyl-3H-imidazo[4,5-b]pyridine in the crude reaction mixture, as confirmed by LC-MS or NMR.

Troubleshooting Steps:

  • Evaluate the Base: Strong bases can promote dehalogenation. Consider switching from strong alkoxide bases to milder inorganic bases.

  • Optimize the Catalyst and Ligand System: The choice of ligand is crucial for promoting the desired cross-coupling over dehalogenation. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[1][2]

  • Control the Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure Anhydrous and Degassed Conditions: The presence of water and oxygen can contribute to dehalogenation and other side reactions.[3]

Illustrative Data on Base and Ligand Selection for Suzuki Coupling:

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
1Pd(OAc)₂ (2)PPh₃ (4)NaOtBu (2.5)Dioxane1003550
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane9085<5
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (3.0)Toluene9090<3

Note: These are representative data to illustrate trends and may not reflect actual experimental results.

Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reaction Setup: In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired boronic acid or ester (1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Dehalogenation During Buchwald-Hartwig Amination

Symptoms:

  • Formation of the dehalogenated starting material as a major byproduct.

  • Incomplete conversion of the starting material despite prolonged reaction times.

Troubleshooting Steps:

  • Ligand Selection: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are generally preferred to minimize reductive dehalogenation.[2]

  • Base Selection: As with Suzuki coupling, switching from strong alkoxide bases to milder alternatives like potassium phosphate or cesium carbonate can be beneficial.

  • N-Protection: The presence of the free N-H group on the imidazole ring can sometimes interfere with the catalytic cycle. Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can significantly suppress this side reaction.[2][4]

Illustrative Data on the Effect of N-Protection in Buchwald-Hartwig Amination:

EntrySubstrateProtecting GroupLigandBaseDesired Product Yield (%)Dehalogenation (%)
1This compoundNoneBINAPNaOtBu4045
2This compoundNoneXantphosK₃PO₄7515
33-Boc-5-bromo-2-methyl-imidazo[4,5-b]pyridineBocXantphosK₃PO₄>95<2

Note: These are representative data to illustrate trends and may not reflect actual experimental results.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with N-Protection

  • N-Protection (if necessary): Protect the nitrogen of this compound with a suitable protecting group (e.g., Boc anhydride for Boc protection) following standard literature procedures.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the N-protected 5-bromo-2-methyl-imidazo[4,5-b]pyridine (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., Xantphos, 2-6 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Deprotection: Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent. The protecting group can be removed in a subsequent step if required.

Visual Guides

Dehalogenation_Troubleshooting start Dehalogenation Observed? check_base Check Base start->check_base Yes check_ligand Check Ligand/Catalyst start->check_ligand Yes check_conditions Check Reaction Conditions start->check_conditions Yes consider_n_protection Consider N-Protection (e.g., Boc, SEM) start->consider_n_protection Persistent Issue switch_base Switch to K₃PO₄ or Cs₂CO₃ check_base->switch_base use_bulky_ligand Use Bulky Ligand (e.g., XPhos, SPhos, Xantphos) check_ligand->use_bulky_ligand optimize_temp Lower Temperature & Ensure Anhydrous/Inert Conditions check_conditions->optimize_temp end_success Dehalogenation Minimized switch_base->end_success use_bulky_ligand->end_success optimize_temp->end_success consider_n_protection->end_success

Caption: Troubleshooting flowchart for addressing dehalogenation.

Suzuki_Workflow setup 1. Inert Atmosphere Setup (Schlenk line/Glovebox) reagents 2. Add Solids: - this compound - Boronic Acid/Ester - Base (e.g., K₃PO₄) - Pd Catalyst & Ligand setup->reagents solvent 3. Add Degassed, Anhydrous Solvent reagents->solvent reaction 4. Heat and Stir (e.g., 80-90°C) solvent->reaction monitor 5. Monitor by LC-MS/TLC (Check for dehalogenation byproduct) reaction->monitor workup 6. Workup: - Cool to RT - Dilute with Organic Solvent - Aqueous Wash monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify

Caption: Optimized Suzuki-Miyaura coupling workflow.

References

stability issues of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following stability information is provided as a general guideline for researchers. As of the latest literature review, specific experimental stability data for 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is not extensively published. The information herein is based on the general chemical properties of the imidazo[4,5-b]pyridine scaffold and related heterocyclic compounds. We strongly recommend performing compound-specific stability studies for your particular application and solvent systems.

Frequently Asked Questions (FAQs) on Solution Stability

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: Based on the structure of this compound, which features an imidazole ring fused to a pyridine ring, potential stability concerns include:

  • Hydrolysis: The imidazole ring may be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures.

  • Oxidation: The electron-rich nature of the imidazo[4,5-b]pyridine ring system could make it susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

  • Photostability: Aromatic and heterocyclic compounds can be sensitive to UV or visible light, which may induce degradation.

  • Debromination: The bromo substituent may be labile under certain reductive conditions or upon exposure to light.

Q2: In which solvents is this compound expected to be most stable?

A2: For general laboratory use and short-term storage, aprotic solvents such as DMSO, DMF, or acetonitrile are generally recommended. For aqueous buffers, it is advisable to work at a neutral or slightly acidic pH (pH 5-7) to minimize the risk of base-catalyzed hydrolysis. The stability in protic solvents like methanol and ethanol should be evaluated for long-term storage.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a UV or mass spectrometric detector. This allows for the separation and quantification of the parent compound from its potential degradation products.

Q4: What are the typical signs of degradation?

A4: Signs of degradation in solution may include:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound over time.

  • A shift in the pH of the solution.

  • Inconsistent results in biological or chemical assays.

Troubleshooting Guides

Guide 1: Inconsistent Analytical Results
  • Issue: You observe significant variability in the concentration of this compound in replicate samples or between experiments.

  • Potential Cause: The compound may be degrading in your chosen solvent or under your experimental conditions (e.g., temperature, pH).

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.

    • Solvent Evaluation: If you suspect solvent-mediated degradation, test the stability of the compound in an alternative solvent.

    • Temperature Control: Maintain your solutions at a consistent and, if necessary, reduced temperature (e.g., on ice or at 4°C).

    • pH Monitoring: If using aqueous buffers, measure and record the pH of your solution at the beginning and end of the experiment.

    • Control Experiment: Run a control experiment where the compound is incubated in the vehicle under the same conditions but without other reagents to assess its intrinsic stability.

Guide 2: Appearance of Unknown Peaks in Chromatography
  • Issue: You observe one or more new peaks in your HPLC or LC-MS analysis that were not present in the initial sample.

  • Potential Cause: These new peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 Da may suggest oxidation).

    • Conduct Forced Degradation Studies: To intentionally generate and identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This will help to confirm the identity of the unknown peaks.

    • Optimize Storage Conditions: If degradation is observed, re-evaluate your storage conditions. Consider storing stock solutions at -20°C or -80°C and protecting them from light.

Quantitative Data from Hypothetical Forced Degradation Studies

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how stability data could be presented.

ConditionTime (hours)This compound Remaining (%)Major Degradation Products (Hypothetical)
0.1 M HCl (60°C)2485.2%Imidazole ring-opened product
0.1 M NaOH (60°C)2478.5%Imidazole ring-opened product
3% H₂O₂ (RT)2492.1%N-oxide derivative
UV Light (254 nm, RT)2495.8%Debrominated product
Ambient Light (RT)7299.1%Minimal degradation
4°C in DMSO72>99.5%Stable

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol provides a template for investigating the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. Run a parallel experiment with the cuvette wrapped in aluminum foil as a dark control.

  • Sample Collection: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or as determined by the compound's UV spectrum.

  • Injection Volume: 10 µL.

Visualizations

hypothetical_degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV) parent 5-bromo-2-methyl-3H- imidazo[4,5-b]pyridine hydrolysis_product Ring-Opened Product parent->hydrolysis_product H⁺ or OH⁻ n_oxide N-Oxide Derivative parent->n_oxide [O] debrominated Debrominated Product parent->debrominated

Caption: Hypothetical degradation pathways for this compound.

experimental_workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, H₂O₂, UV) start->stress sample Collect Aliquots (t = 0, 2, 4, 8, 24h) stress->sample prep Neutralize and Dilute Samples sample->prep analyze HPLC-UV/MS Analysis prep->analyze data Quantify Parent Compound and Degradants analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for a forced degradation study.

troubleshooting_tree decision decision issue Inconsistent Results or New Chromatographic Peaks decision1 Are solutions prepared fresh? issue->decision1 action action action1 Prepare fresh solutions for each experiment. decision1->action1 No decision2 Is the solvent appropriate? decision1->decision2 Yes action2 Test stability in an alternative aprotic solvent. decision2->action2 No decision3 Are temperature and pH controlled? decision2->decision3 Yes action3 Control temperature (e.g., 4°C) and use buffered solutions. decision3->action3 No action4 Conduct forced degradation study to identify degradants. decision3->action4 Yes

Caption: Troubleshooting decision tree for stability issues.

Technical Support Center: Purification of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine and its isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound isomers.

Issue 1: Co-elution of Isomers in Chromatography

Q: My target isomer, this compound, is co-eluting with other constitutional isomers during column chromatography. How can I improve the separation?

A: The co-elution of imidazo[4,5-b]pyridine isomers is a common challenge due to their similar physicochemical properties.[1] Here are several strategies to enhance resolution:

  • Column and Phase Selection:

    • Mixed-Mode Chromatography: This technique can exploit subtle differences in isomer interactions with the stationary phase.[2][3]

    • Hydrogen-Bonding Based Separation: Specialized columns, such as SHARC 1, utilize hydrogen bonding interactions to separate isomers. The retention and selectivity are sensitive to the mobile phase composition.[2]

  • Mobile Phase Optimization:

    • Solvent Variation: If using acetonitrile (ACN), consider substituting it with methanol. The change in solvent properties can alter selectivity.[1]

    • pH Adjustment: Modifying the pH of the mobile phase with additives like formic acid or ammonium formate can significantly impact the retention times of basic pyridine derivatives.[1][2]

    • Additives: To address peak tailing, which can obscure separation, consider adding a competing base like 0.1% triethylamine (TEA) to the mobile phase, ensuring it is compatible with your column's pH range.[1]

  • Gradient Optimization: If using gradient elution, a shallower gradient can often improve the resolution of closely eluting compounds.[1]

Issue 2: Difficulty in Selective Crystallization

Q: I am struggling to selectively crystallize the desired this compound isomer from a mixture. What techniques can I employ?

A: When isomers possess similar solubilities, selective crystallization can be challenging.[1] Consider the following approaches:

  • Complexation and Crystallization: This method involves reacting the isomer mixture with a specific agent to form a salt or complex with one isomer.[1] The resulting complex may have significantly different solubility, allowing for its separation by filtration or crystallization.[1]

  • Solvent System Screening: The choice of solvent is critical for successful crystallization.[4]

    • Solvent Layering: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent on top. Diffusion between the layers can induce slow crystallization.[5]

    • Vapor Diffusion: Similar to solvent layering, this method involves placing a solution of the compound in a chamber containing a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Controlled Cooling: Slow and controlled cooling of a saturated solution is crucial for forming high-quality crystals and can improve selectivity.[4] Rapid cooling often leads to the formation of small, impure crystals.[6]

  • Seeding: Introducing a small crystal of the pure desired isomer (a seed crystal) into a saturated solution can initiate crystallization of that specific isomer.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of 5-bromo-2-methyl-imidazo[4,5-b]pyridine that I might encounter?

A1: The synthesis of this compound can lead to the formation of several constitutional isomers, primarily differing in the position of the methyl group on the imidazole ring and the hydrogen on the nitrogen atoms. Alkylation reactions on the imidazo[4,5-b]pyridine skeleton can occur at different nitrogen positions, leading to a mixture of regioisomers.[7] For instance, N1, N3, and N4 regioisomers have been reported.[7]

Q2: What analytical techniques are best suited for identifying and quantifying the different isomers?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the separation and quantification of these isomers.[2][8] When coupled with a mass spectrometer (LC-MS), it can provide structural information for definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for elucidating the specific structures of the isolated isomers.[9]

Q3: Are there any specific synthesis strategies that can favor the formation of the this compound isomer?

A3: The synthetic route can influence the isomeric ratio. The reaction of 5-bromopyridine-2,3-diamine with an appropriate reagent to form the imidazole ring is a common starting point.[7] Subsequent reactions, such as alkylation, need to be carefully controlled. The use of phase transfer catalysis (PTC) in alkylation reactions has been shown to produce different regioisomers, and the conditions can be optimized to favor a particular product.[7][9]

Q4: Where can I find data on the physicochemical properties of these isomers to aid in purification development?

A4: While a comprehensive database for these specific isomers may not be readily available, scientific literature is the best resource. Searching for publications on the synthesis and characterization of imidazo[4,5-b]pyridine derivatives can provide valuable data on properties like melting points, solubility, and chromatographic behavior.[10][11][12]

Data Presentation

Table 1: General Chromatographic Parameters for Pyridine Isomer Separation

ParameterRecommendationRationale
Stationary Phase Mixed-Mode (e.g., Coresep 100) or Hydrogen-Bonding (e.g., SHARC 1)Provides unique selectivity for structurally similar isomers.[2][3]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium FormateControls pH and influences ionization and retention.[1][2]
Mobile Phase B Acetonitrile or MethanolOrganic modifier; varying the solvent can alter selectivity.[1]
Detection UV (e.g., 270 nm) or Mass Spectrometry (MS)Allows for quantification and identification.[2][3]
Flow Rate Typically 0.5 - 1.0 mL/min for analytical scaleStandard flow rate for good peak shape and resolution.

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol is a general guideline and should be optimized for your specific mixture of isomers.

  • Column: SHARC 1, 3.2 x 100 mm, 5 µm, 100Å or similar hydrogen-bonding column.[2]

  • Mobile Phase: A combination of acetonitrile and methanol with additives like formic acid and ammonium formate. The exact ratio needs to be determined empirically to achieve the best separation.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 270 nm.[2]

  • Procedure: a. Prepare a stock solution of your isomer mixture in the mobile phase. b. Start with an isocratic elution (e.g., 80% A / 20% B) or a shallow gradient to screen for separation.[1] c. Systematically vary the mobile phase composition (e.g., solvent ratio, pH) to optimize the resolution between the isomeric peaks.[1][2]

Protocol 2: Selective Crystallization by Complexation

This is a conceptual protocol that needs to be adapted with a specific complexing agent.

  • Screening for a Complexing Agent: a. In small-scale experiments, dissolve the isomer mixture in a suitable solvent. b. Add a variety of complexing agents (e.g., organic acids like oxalic acid) to different vials.[1] c. Observe if a precipitate forms selectively with one of the isomers.

  • Scaled-Up Crystallization: a. Dissolve the isomer mixture in the chosen solvent, applying gentle heat if necessary.[4] b. Add the selected complexing agent. c. Cool the solution slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[4] d. Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent.[4] e. Liberate the pure isomer from the complex, for example, by pH adjustment or distillation, depending on the nature of the complex.

Visualizations

Isomer_Separation_Workflow cluster_start Initial Analysis cluster_chromatography Chromatographic Purification cluster_crystallization Crystallization Purification cluster_end Final Product Start Isomer Mixture Analyze Analyze by HPLC/LC-MS Start->Analyze Chromatography Column Chromatography Analyze->Chromatography Poor Resolution Crystallization Selective Crystallization Analyze->Crystallization Poor Resolution Optimize Optimize Mobile Phase & Column Chromatography->Optimize Co-elution Collect Collect Fractions Chromatography->Collect Separation Achieved Optimize->Chromatography Characterize Characterize by NMR, etc. Collect->Characterize Screen Screen Solvents/Complexing Agents Crystallization->Screen No Selectivity Isolate Isolate Crystals Crystallization->Isolate Selective Crystals Formed Screen->Crystallization Isolate->Characterize PureIsomer Pure Isomer Characterize->PureIsomer

Caption: Troubleshooting workflow for isomer separation.

Isomeric_Forms cluster_isomers Potential Isomers of 5-bromo-2-methyl-imidazo[4,5-b]pyridine Core Imidazo[4,5-b]pyridine Core Isomer1H 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine Core->Isomer1H Tautomerization/ Alkylation Isomer3H This compound (Target Compound) Core->Isomer3H Tautomerization/ Alkylation Isomer4H 5-bromo-2-methyl-4H-imidazo[4,5-b]pyridine Core->Isomer4H Tautomerization/ Alkylation

Caption: Potential isomeric forms.

Experimental_Workflow Start Synthesis of Crude Product Purification Purification Step (Chromatography or Crystallization) Start->Purification Analysis Purity & Identity Check (HPLC, LC-MS, NMR) Purification->Analysis PureProduct Isolated Pure Isomer Analysis->PureProduct Purity > 95% Repurify Re-purify Analysis->Repurify Purity < 95% Repurify->Purification

References

Technical Support Center: Synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process. The first step is the reduction of 2-amino-5-bromo-3-nitropyridine to form the key intermediate, 5-bromo-2,3-diaminopyridine. The second step is the cyclization of this diamine with an appropriate reagent, such as acetic acid or acetic anhydride, to form the final product.

Q2: What are the critical parameters to control during the synthesis of the 5-bromo-2,3-diaminopyridine intermediate?

A2: The reduction of the nitro group is a critical step. Key parameters to control include the choice of reducing agent (e.g., iron, stannous chloride, Raney nickel), reaction temperature, and the pH of the reaction medium. Incomplete reduction or over-reduction can lead to impurities that are difficult to remove.

Q3: I am observing a low yield in the final cyclization step. What could be the reason?

A3: Low yield in the cyclization step can be attributed to several factors:

  • Purity of the 5-bromo-2,3-diaminopyridine: Impurities from the previous step can interfere with the cyclization.

  • Reaction Conditions: The temperature and reaction time for the cyclization are crucial. For instance, when using acetic anhydride, side reactions can occur if the temperature is not controlled.[1]

  • Water Content: The presence of excess water can hydrolyze reagents like acetic anhydride and hinder the reaction.

  • Degradation of the Diamine: 5-bromo-2,3-diaminopyridine can be sensitive to air and light and may degrade upon storage.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate). Column chromatography on silica gel may also be employed if significant impurities are present.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion in the Synthesis of 5-bromo-2,3-diaminopyridine
Potential Cause Suggested Solution
Inefficient Reducing AgentConsider screening different reducing agents. Raney nickel catalytic hydrogenation has been reported to give high yields (89%).[2] Iron in the presence of an acid is a more classical and often cost-effective method.[3] Stannous chloride is another alternative.[4]
Suboptimal Reaction TemperatureFor reductions with iron, heating on a steam bath is recommended.[3] For catalytic hydrogenation, a temperature of around 50°C is suggested.[2] Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.
Incorrect pHThe pH of the reaction mixture can significantly impact the reduction. For instance, a small amount of concentrated hydrochloric acid is used to initiate the reduction with iron.[3]
Catalyst Poisoning (for catalytic hydrogenation)Ensure the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). Use a fresh, active catalyst.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Isomeric Impurities from Starting MaterialThe synthesis of 2-amino-5-bromo-3-nitropyridine can sometimes yield isomeric byproducts.[3] It is crucial to use highly pure starting material. Consider recrystallization of the 2-amino-5-bromo-3-nitropyridine before the reduction step.
Incomplete CyclizationIf the starting diamine is still present, consider increasing the reaction time or temperature for the cyclization step. Ensure the cyclizing agent (e.g., acetic anhydride) is added in a sufficient stoichiometric amount.[1]
Side Reactions During CyclizationWhen using a reactive cyclizing agent like acetic anhydride, uncontrolled temperature can lead to side reactions. Maintain the recommended reaction temperature. The use of acetic acid under reflux is a milder alternative.
Product DegradationThe final product, like many heterocyclic compounds, may be sensitive to prolonged heating or exposure to strong acids/bases. Minimize the time the product is exposed to harsh conditions during workup and purification.

Experimental Protocols

Synthesis of 5-bromo-2,3-diaminopyridine (High-Yield Method)

This protocol is adapted from a method utilizing Raney Nickel catalytic hydrogenation.[2]

  • Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80).

  • Cool the solution to 25 °C.

  • Sequentially add a saturated solution of hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).

  • Transfer the mixture to a 500 mL high-pressure reactor and pressurize with hydrogen to 1 MPa.

  • Heat the reactor and maintain the temperature at approximately 50 °C.

  • The reaction is complete when the pressure no longer decreases.

  • Cool the reactor, release the pressure, and filter the reaction mixture.

  • Wash the filter cake with 50 mL of ethanol.

  • Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1).

  • Seal the container and store it in a refrigerator overnight.

  • Remove the solvent by rotary evaporation.

  • Filter and dry the resulting yellow solid to obtain 2,3-Diamino-5-bromopyridine. Expected yield: ~89%.[2]

Synthesis of this compound
  • To a solution of 5-bromo-2,3-diaminopyridine (10 mmol) in glacial acetic acid (20 mL), add acetic anhydride (3.3 equivalents).[1]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reduction Methods for 2-amino-5-bromo-3-nitropyridine

Reducing SystemSolventTemperatureReported YieldReference
Iron / HClEthanol/WaterSteam BathNot specified, but part of a multi-step synthesis with 26-43% overall yield[3]
Raney Ni / H₂Phosphoric acid/Ethanol/HCl~50 °C89%[2]
Iron / NH₄ClIsopropanol/Water90 °C95%[4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization A 2-Amino-5-bromo-3-nitropyridine B 5-Bromo-2,3-diaminopyridine A->B  Reduction  (e.g., Fe/HCl or Raney Ni/H₂) C 5-Bromo-2,3-diaminopyridine D This compound C->D  Cyclization  (Acetic Acid/Anhydride)

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_reduction_solutions Troubleshooting Reduction cluster_cyclization_solutions Troubleshooting Cyclization Start Low Yield or Incomplete Reaction CheckStep Which step has low yield? Start->CheckStep Reduction Step 1: Reduction CheckStep->Reduction Reduction Cyclization Step 2: Cyclization CheckStep->Cyclization Cyclization R_Sol1 Check Purity of Starting Material Reduction->R_Sol1 R_Sol2 Optimize Reducing Agent and Conditions (Temp, pH) Reduction->R_Sol2 R_Sol3 Verify Catalyst Activity (if applicable) Reduction->R_Sol3 C_Sol1 Verify Purity of 5-Bromo-2,3-diaminopyridine Cyclization->C_Sol1 C_Sol2 Optimize Reaction Time and Temperature Cyclization->C_Sol2 C_Sol3 Ensure Anhydrous Conditions Cyclization->C_Sol3

References

analytical methods to detect impurities in 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine. The information is designed to address common issues encountered during the analytical testing for impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting impurities in this compound?

A1: The most common and effective analytical methods for impurity profiling of pharmaceutical compounds like this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages of the manufacturing process and storage. Key sources include:

  • Starting Materials and Reagents: Unreacted starting materials or impurities present in them. For instance, in syntheses involving 5-bromo-2-methylpyridin-3-amine, residual starting materials or byproducts from its synthesis could be present.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • Byproducts: Formation of undesired products through side reactions during synthesis.

  • Degradation Products: Decomposition of the active pharmaceutical ingredient (API) under the influence of light, heat, moisture, or reactive excipients.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q3: How can I identify an unknown impurity detected in my sample?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. LC-MS can provide the molecular weight of the impurity and its fragmentation pattern, which helps in proposing a potential structure.[1][2] For unambiguous structure confirmation, the impurity can be isolated using preparative HPLC, followed by detailed analysis using 1D and 2D NMR spectroscopy.[3]

Q4: What are the typical limits for impurities in active pharmaceutical ingredients (APIs)?

A4: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identification, and qualification of impurities. Generally, for a new drug substance, impurities present at a level of 0.10% or higher should be identified and reported. The qualification threshold, above which the biological safety of the impurity must be assessed, depends on the maximum daily dose of the drug.

Troubleshooting Guides

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Below are common problems and their solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions Use a mobile phase with a different pH or a higher ionic strength buffer. Consider using a column with a different stationary phase or end-capping.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Solvent for Sample Dissolve the sample in the mobile phase or a weaker solvent.

Problem 2: Inconsistent Retention Times

Potential Cause Troubleshooting Steps
Fluctuations in Pump Flow Rate Check for leaks in the pump and fittings. Degas the mobile phase to remove air bubbles.
Changes in Mobile Phase Composition Ensure accurate mobile phase preparation. If using a gradient, check the gradient proportioning valve.
Column Temperature Variation Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before injection.

Problem 3: Ghost Peaks

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or System Use fresh, high-purity solvents. Flush the injector and column.
Carryover from Previous Injection Implement a needle wash step in the autosampler method. Inject a blank solvent run to confirm carryover.
Late Eluting Peaks from a Previous Run Increase the run time or implement a gradient flush at the end of each run.

Experimental Protocols

Proposed HPLC-UV Method for Impurity Profiling

This method is a starting point and should be validated for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Sample Preparation for NMR Analysis
  • Isolation of Impurity: Use preparative HPLC to isolate the impurity of interest.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure.

  • Sample Dissolution: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Analysis: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the structure.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV LC_MS LC-MS Filtration->LC_MS Purity_Assessment Purity Assessment HPLC_UV->Purity_Assessment Impurity_Identification Impurity Identification LC_MS->Impurity_Identification NMR NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Impurity_Identification->NMR

Caption: Workflow for the detection and identification of impurities.

troubleshooting_logic Problem Analytical Problem (e.g., Poor Peak Shape) Check_Method Review Method Parameters Problem->Check_Method Check_System Inspect HPLC System Problem->Check_System Check_Sample Examine Sample Preparation Problem->Check_Sample Solution Implement Corrective Action Check_Method->Solution Check_System->Solution Check_Sample->Solution

Caption: Logical approach to troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the essential analytical techniques used to confirm the structure of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental data, protocols, and workflows necessary for unambiguous structural elucidation. The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to natural purines, which allows its derivatives to interact with a wide array of biological targets.[1] Consequently, precise structural confirmation is critical for establishing structure-activity relationships (SAR) and ensuring the validity of research findings.

Introduction to Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine core is a fused heterocyclic system that has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The synthesis of derivatives, such as those involving alkylation, often leads to the formation of multiple regioisomers, making robust analytical confirmation indispensable.[3][4] This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography in differentiating these isomers and confirming their molecular architecture.

General Workflow for Synthesis and Structural Confirmation

The process from initial synthesis to final structural validation follows a logical progression. The synthesized crude product is first purified, typically via column chromatography, before being subjected to a series of analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Precursors Precursors Synthesis Synthesis Precursors->Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification (e.g., Column Chromatography) Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative NMR NMR Spectroscopy (1H, 13C) Pure Derivative->NMR MS Mass Spectrometry (HRMS) Pure Derivative->MS X-ray X-ray Crystallography (if single crystal) Pure Derivative->X-ray Structure Confirmed Structure Confirmed NMR->Structure Confirmed MS->Structure Confirmed X-ray->Structure Confirmed

Caption: General experimental workflow from synthesis to structural confirmation.

Comparative Analysis of Spectroscopic Techniques

The definitive confirmation of a chemical structure, especially in cases of potential isomerism, relies on the synergistic use of multiple analytical methods. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. 1H and 13C NMR spectra provide information on the chemical environment, connectivity, and stereochemistry of atoms. For imidazo[4,5-b]pyridine derivatives, NMR is crucial for determining the position of substituents on the fused ring system.

Data Presentation: Representative NMR Data

The following table summarizes typical chemical shift values for a related compound, 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, which serves as a model for the types of signals expected.[5]

Technique Nucleus Chemical Shift (δ, ppm) Assignment
1H NMRProton8.43 (d)Pyridine H
8.28 (d)Pyridine H
8.26–8.22 (m)Phenyl H
7.59–7.57 (m)Phenyl H
13C NMRCarbon154.67, 144.57Imidazo[4,5-b]pyridine C
131.43, 113.46Imidazo[4,5-b]pyridine C
129.62, 129.56, 127.40Phenyl C
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for its high accuracy. The isotopic pattern observed for bromine-containing compounds (a near 1:1 ratio for 79Br and 81Br isotopes) is a key diagnostic feature.[6]

Data Presentation: Representative HRMS Data

This table illustrates the expected HRMS data for a bromo-imidazo[4,5-b]pyridine derivative.[6]

Technique Parameter Value Interpretation
HRMS (ESI)Calculated m/z343.0555For [M+H]+ with 79Br
Found m/z343.0553Confirms elemental composition
Calculated m/z345.0535For [M+H]+ with 81Br
Found m/z345.0534Confirms presence of one Br atom
Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule.[2][6] This technique is the gold standard for structural confirmation, as it directly visualizes the atomic arrangement, bond lengths, and bond angles, definitively resolving any issues of isomerism.[3]

Data Presentation: Comparison of Structural Parameters

Technique Parameter Information Provided Utility
X-rayBond Lengths (Å)Precise distances between atomsConfirms covalent structure
Bond Angles (°)Angles between adjacent bondsDefines molecular geometry
Torsion Angles (°)Defines conformation of flexible parts
Crystal PackingIntermolecular interactions (e.g., H-bonds)[6]

Logical Flow for Data Interpretation

The data from these techniques are pieced together to build a complete picture of the molecular structure. MS confirms the formula, NMR defines the connectivity, and X-ray provides the definitive 3D arrangement.

G cluster_data Experimental Data cluster_interp Interpretation & Conclusion MS_Data MS Data (Molecular Formula) Proposed_Structure Propose Structure(s) MS_Data->Proposed_Structure NMR_Data NMR Data (1H, 13C) (Connectivity) Compare_Data Compare Data with Proposed Structure(s) NMR_Data->Compare_Data XRAY_Data X-ray Data (3D Structure) Final_Structure Final Confirmed Structure XRAY_Data->Final_Structure Definitive Confirmation Proposed_Structure->Compare_Data Compare_Data->Final_Structure

Caption: Logical workflow for integrating spectroscopic data to confirm a structure.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following are generalized protocols for the key analytical techniques discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to determine the carbon-hydrogen framework of the molecule.[7]

Instrumentation: 300-600 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the 1H NMR spectrum using a standard pulse sequence.

    • Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for 1H and δ 77.16 ppm for 13C).[7]

    • Integrate proton signals and analyze coupling constants to establish proton-proton connectivity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap Mass Spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range.

    • Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (<5 ppm).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]+ or [M-H]-).

    • Compare the experimentally measured exact mass with the theoretical mass calculated for the expected molecular formula.

    • Analyze the isotopic distribution pattern to confirm the presence of bromine.

Protocol 3: Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of the molecule.

Instrumentation: Single-crystal X-ray diffractometer with a CCD detector.

Procedure:

  • Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibration.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and achieve the best fit.[8]

    • The final refined structure provides precise coordinates for each atom in the molecule.

References

The Bromine Advantage: A Comparative Analysis of Brominated vs. Non-Brominated Imidazopyridines in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced biological activities of brominated imidazopyridine derivatives, supported by compelling experimental data, reveals their heightened potential in oncology and neurodegenerative disease research.

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. However, subtle molecular modifications can dramatically amplify its therapeutic potential. This guide provides a comparative analysis of brominated and non-brominated imidazopyridine derivatives, demonstrating that the addition of a bromine atom can significantly enhance their biological performance. We will explore two key examples: the increased antiproliferative effects of brominated imidazo[4,5-b]pyridines in cancer cell lines and the superior binding affinity of brominated imidazo[1,2-a]pyridines to β-amyloid aggregates, a hallmark of Alzheimer's disease.

Enhanced Antiproliferative Activity in Cancer Cells

Recent studies have highlighted the potent anticancer properties of imidazopyridine derivatives. A key finding is that the substitution of a bromine atom on the pyridine nucleus of imidazo[4,5-b]pyridines markedly increases their antiproliferative activity.[1] This is clearly demonstrated in the comparative inhibitory concentrations (IC₅₀) against various cancer cell lines.

Compound TypeDerivativeTarget Cell LineIC₅₀ (µM)
Non-Brominated Imidazo[4,5-b]pyridineUnsubstituted amidino derivativeColon Carcinoma (SW620)>10
Brominated Imidazo[4,5-b]pyridineBromo-substituted, unsubstituted amidino derivativeColon Carcinoma (SW620)0.4
Non-Brominated Imidazo[4,5-b]pyridine2-imidazolinyl derivativeColon Carcinoma (SW620)>10
Brominated Imidazo[4,5-b]pyridineBromo-substituted, 2-imidazolinyl derivativeColon Carcinoma (SW620)0.7
Brominated Imidazo[4,5-b]pyridineBromo-substituted, 4-cyanophenyl derivativeHeLa, SW620, MCF-71.8–3.2

The data unequivocally shows that the presence of bromine leads to a substantial increase in potency, with IC₅₀ values dropping into the sub-micromolar range for the brominated compounds. This suggests that the bromine atom may be involved in crucial interactions with the biological target, potentially through halogen bonding or by altering the electronic properties of the molecule to enhance binding.

The enhanced activity of these brominated compounds is often linked to their ability to interfere with critical signaling pathways in cancer cells, such as the Wnt/β-catenin and PI3K/Akt pathways.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Degradation Degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates beta_catenin->Degradation Ubiquitination TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Imidazopyridine Imidazopyridine Derivatives Imidazopyridine->beta_catenin May Inhibit Stabilization

Wnt/β-catenin signaling pathway and potential inhibition by imidazopyridines.

PI3K_Akt_Pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Imidazopyridine Imidazopyridine Derivatives Imidazopyridine->PI3K Inhibits

PI3K/Akt signaling pathway and potential inhibition by imidazopyridines.

Superior Binding to β-Amyloid Aggregates

In the context of neurodegenerative diseases, particularly Alzheimer's disease, the aggregation of β-amyloid (Aβ) peptides into plaques is a key pathological event. The development of ligands that can bind to these aggregates is crucial for both diagnostic imaging and potential therapeutic interventions. Here too, bromination of the imidazopyridine scaffold has been shown to be advantageous.

A study on imidazo[1,2-a]pyridine derivatives as ligands for Aβ aggregates revealed that halogenation at the 6-position is critical for high binding affinity. The elimination of the halogen group resulted in a dramatic reduction in binding.

Compound TypeDerivativeBinding Affinity (Ki, nM)
Brominated Imidazo[1,2-a]pyridine6-Bromo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine10
Non-Brominated Imidazo[1,2-a]pyridine2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine> 2000

The significantly lower Ki value for the brominated compound indicates a much higher affinity for Aβ aggregates. This enhanced binding is likely due to favorable interactions between the bromine atom and the hydrophobic pockets within the aggregated Aβ peptides.

The process of Aβ aggregation and the potential intervention by imidazopyridine-based binders can be visualized as follows:

Amyloid_Aggregation Monomers Aβ Monomers Oligomers Soluble Oligomers (Toxic) Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Imidazopyridine Brominated Imidazopyridine Imidazopyridine->Oligomers May inhibit aggregation Imidazopyridine->Fibrils Binds to

β-Amyloid aggregation pathway and the role of imidazopyridine binders.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are essential.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Imidazopyridines Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read End Calculate IC₅₀ Read->End

Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the brominated and non-brominated imidazopyridine derivatives.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

β-Amyloid Binding Assay (Competitive Binding Assay)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to Aβ aggregates.

Workflow:

Binding_Assay_Workflow Start Prepare pre-formed Aβ aggregates Incubate Incubate aggregates with radiolabeled ligand ([¹²⁵I]7) and test compounds Start->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure End Calculate Ki values Measure->End

Workflow for the competitive β-amyloid binding assay.

Detailed Steps:

  • Preparation of Aβ Aggregates: Synthetic Aβ peptides are incubated to form aggregates.

  • Competitive Binding: The pre-formed Aβ aggregates are incubated with a known radiolabeled ligand (e.g., [¹²⁵I]7) and varying concentrations of the test compounds (brominated and non-brominated imidazopyridines).

  • Separation: The reaction mixture is filtered to separate the Aβ aggregates (with bound ligand) from the unbound ligand.

  • Radioactivity Measurement: The radioactivity of the filter, corresponding to the amount of bound radiolabeled ligand, is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

References

Unlocking the Therapeutic Potential of 2-Methyl-Imidazo[4,5-b]pyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-methyl-imidazo[4,5-b]pyridine derivatives, a promising scaffold in medicinal chemistry. Citing experimental data, this document delves into the nuanced effects of chemical modifications on the biological activity of these compounds, with a particular focus on their anticancer properties as kinase inhibitors.

The imidazo[4,5-b]pyridine core, a nitrogen-containing heterocyclic system, has garnered significant attention in drug discovery due to its diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide will focus on derivatives of the 2-methyl-imidazo[4,5-b]pyridine scaffold, summarizing key findings from various studies to elucidate the relationship between their chemical structure and biological efficacy.

Comparative Analysis of Antiproliferative Activity

Numerous studies have explored the antiproliferative effects of substituted 2-methyl-imidazo[4,5-b]pyridine derivatives against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the impact of different substituents on their anticancer activity.

Table 1: Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines [1]

CompoundR1 (at position 2)R2 (at position 6)Cancer Cell LineIC50 (µM)
1 -CH3-C6H5Capan-1>10
2 -CH34-OH-C6H4Capan-11.50
3 -CH34-OCH3-C6H4Capan-1>10
4 -CH34-NH2-C6H4Capan-17.29
5 (Etoposide) --Capan-11.87
6 -CH3-C6H5HL-60>10
7 -CH34-OH-C6H4HL-601.87
8 -CH34-OCH3-C6H4HL-60>10
9 -CH34-NH2-C6H4HL-60>10
10 (Etoposide) --HL-600.85

Table 2: Antiproliferative Activity of Amidino-Substituted Imidazo[4,5-b]pyridines [3]

CompoundR (substituent on phenyl at C2)Cancer Cell LineIC50 (µM)
11 -CNSW620>100
12 -C(=NH)NH2SW6200.4
13 2-imidazolinylSW6200.7
14 -BrSW620>100
15 (Doxorubicin) -SW6200.1

Key SAR Insights:

  • Substitution at the 6-position: The data clearly indicates that substitution at the 6-position of the imidazo[4,5-b]pyridine ring significantly influences antiproliferative activity. A hydroxyl group at the para-position of a phenyl ring at C6 (compound 2) leads to a marked increase in potency compared to an unsubstituted phenyl ring (compound 1) or a methoxy group (compound 3).[1]

  • N-Methylation: N-methylation of the imidazo[4,5-b]pyridine core has been shown to generally improve antiproliferative activity.[1]

  • Amidino Groups: The introduction of amidino groups at the C2-phenyl ring can dramatically enhance anticancer activity. For instance, an unsubstituted amidino group (compound 12) and a 2-imidazolinyl group (compound 13) result in sub-micromolar IC50 values against colon carcinoma cells.[3]

  • Halogenation: Bromination of the pyridine ring has been observed to increase the antiproliferative activity of amidino-substituted imidazo[4,5-b]pyridines.[3]

Inhibition of Kinase Signaling Pathways

A primary mechanism through which imidazo[4,5-b]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Notably, this class of compounds has shown significant inhibitory activity against Aurora kinases and components of the PI3K/Akt/mTOR pathway, both of which are frequently dysregulated in cancer.[4][5][6]

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Aurora Kinase Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival AuroraA Aurora A CellCycle Cell Cycle Progression AuroraA->CellCycle AuroraB Aurora B AuroraB->CellCycle Inhibitor 2-Methyl-Imidazo[4,5-b]pyridines Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Figure 1: Inhibition of key cancer-related signaling pathways.

Experimental Protocols

To facilitate the replication and further investigation of the SAR of 2-methyl-imidazo[4,5-b]pyridines, detailed methodologies for key experiments are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Capan-1, HL-60, SW620)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide or Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to quantify the inhibitory effect of compounds on specific kinases like Aurora A.[7][8][9][10]

Materials:

  • Recombinant human Aurora A kinase

  • Substrate peptide (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, followed by the Aurora A kinase and the substrate peptide in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5 µL. Incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Workflow for Structure-Activity Relationship Studies

The process of establishing the SAR for a series of compounds involves a systematic workflow, as depicted in the diagram below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Design Lead Compound Identification Synthesis Analog Synthesis Design->Synthesis InVitro In Vitro Assays (e.g., Kinase, Antiproliferative) Synthesis->InVitro InVivo In Vivo Models (Optional) InVitro->InVivo SAR_Analysis SAR Analysis InVitro->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Cycle

Figure 2: General workflow for SAR studies.

This iterative process of designing, synthesizing, and testing new analogs based on the activity of previous compounds is fundamental to the development of potent and selective drug candidates. The data presented in this guide serves as a valuable resource for informing the design of novel 2-methyl-imidazo[4,5-b]pyridine derivatives with improved therapeutic potential.

References

comparative kinase inhibition profile of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profiles of representative 5-substituted-3H-imidazo[4,5-b]pyridine analogs. The following sections detail their inhibitory potency against key oncogenic kinases, the experimental protocols used for these determinations, and the signaling pathways affected.

Quantitative Kinase Inhibition Data

The inhibitory activity of imidazo[4,5-b]pyridine analogs has been evaluated against several key kinases implicated in cancer progression. The data presented below is for potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical targets in acute myeloid leukemia (AML) and other malignancies. The analogs highlighted demonstrate the potential for this scaffold in developing targeted cancer therapies.

Compound IDTarget KinaseInhibition (Kd, nM)Inhibition (IC50, µM)Reference
27e Aurora-A7.50.038[1]
Aurora-B48-[1]
FLT36.2-[1]
FLT3-ITD38-[1]
FLT3(D835Y)14-[1]
28c Aurora-A-0.067[2]
Aurora-B-12.71[2]
FLT3-0.162[2]

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Dashes indicate that the data was not provided in the specified format in the cited source.

Experimental Protocols

The determination of kinase inhibitor potency is crucial for comparative analysis. Below is a representative protocol for an in vitro kinase inhibition assay, based on methodologies used for evaluating imidazo[4,5-b]pyridine derivatives.[2]

In Vitro Kinase Inhibition Assay (Aurora-A)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant full-length Aurora-A kinase

  • Fluorescently labeled peptide substrate (e.g., 5FAM-LRRASLG-CONH2)

  • Adenosine triphosphate (ATP)

  • Assay Buffer: 50 mM Tris (pH 7.4), 200 mM NaCl, 5 mM MgCl₂, 2 mM DTT, 0.1% Tween 20

  • Test compounds (solubilized in DMSO)

  • Microtiter plates (e.g., 384-well)

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the microtiter plate, prepare a reaction mixture containing:

    • Aurora-A kinase (e.g., 0.25 nM final concentration)

    • Fluorescent peptide substrate (e.g., 1.5 µM final concentration)

    • Test compound at the desired concentration or DMSO as a vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 20 µM. The total reaction volume is typically 10 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Data Acquisition: Measure the fluorescence of the phosphorylated and unphosphorylated substrate using a plate reader. The ratio of these signals is used to determine the extent of kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare serial dilutions of test compound prep_reagents Prepare kinase, substrate, and ATP solutions mix Combine kinase, substrate, and test compound in plate prep_reagents->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature initiate->incubate terminate Terminate reaction incubate->terminate read Read plate (e.g., fluorescence) terminate->read calculate Calculate % inhibition read->calculate plot Plot dose-response curve and determine IC50 calculate->plot

General workflow for an in vitro kinase inhibition assay.
Signaling Pathways

Imidazo[4,5-b]pyridine analogs have shown potent inhibition of Aurora and FLT3 kinases. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of these inhibitors.

Aurora A Kinase Signaling Pathway

Aurora A is a key regulator of mitotic entry and spindle assembly.[3][4] Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Cdk1 Cdk1/Cyclin B Bora Bora Cdk1->Bora TPX2 TPX2 AuroraA Aurora A Kinase TPX2->AuroraA activates Bora->AuroraA activates PLK1 PLK1 AuroraA->PLK1 phosphorylates TACC3 TACC3 AuroraA->TACC3 phosphorylates Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly TACC3->Spindle Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->AuroraA inhibits

Simplified Aurora A kinase signaling pathway and inhibition.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active, driving the proliferation and survival of leukemia cells.[5][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Effects FL FLT3 Ligand FLT3 FLT3 Receptor (Wild-Type or Mutant) FL->FLT3 binds & activates RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival STAT5->Proliferation STAT5->Survival Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->FLT3 inhibits

Overview of FLT3 signaling and its inhibition.

References

Benchmarking 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine Against Known Purine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular activities of imidazo[4,5-b]pyridine derivatives, with a focus on 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, against established purine analogs used in therapeutic applications. The structural similarity of imidazo[4,5-b]pyridines to natural purines has spurred significant research into their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation of this promising class of compounds.

Comparative Performance Data

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various imidazo[4,5-b]pyridine derivatives in comparison to known purine analogs. It is important to note that the data presented is compiled from multiple studies, and direct head-to-head comparisons in the same experimental setup are limited.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Against Human Cancer Cell Lines

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridine Derivatives
6-Bromo-2-(4-cyanophenyl)-3H-imidazo[4,5-b]pyridineHeLa, SW620, MCF-71.8 - 3.2[3]
N-methyl substituted 2,6-diphenyl-imidazo[4,5-b]pyridine (Compound 19)Capan-1, LN-229, DND-41, K-562, Z-1381.45 - 1.90[4]
4-hydroxyphenyl substituted 2,6-diphenyl-imidazo[4,5-b]pyridine (Compound 13)Capan-1, HL-60, Z-1321.50 - 1.87[4]
Imidazo[4,5-b]pyridine Derivative (Compound IX)MCF-70.85[5]
Imidazo[4,5-b]pyridine Derivative (Compound IX)HCT1161.05[5]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)MCF-70.92[5]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)HCT1161.12[5]
Known Purine Analogs
6-MercaptopurineVaries (Leukemia cell lines)Generally in the low µM range[General Knowledge]
FludarabineVaries (Leukemia/Lymphoma cell lines)Generally in the low µM range[General Knowledge]
CladribineVaries (Leukemia/Lymphoma cell lines)Generally in the low µM range[General Knowledge]

Table 2: Comparative Kinase Inhibition (IC₅₀ in µM)

Compound/AnalogTarget KinaseIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridine Derivatives
Various Derivatives (Compounds I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX)CDK90.63 - 1.32[6]
Known Purine Analogs (as indirect inhibitors of DNA/RNA synthesis)
Fludarabine (triphosphate form)DNA Polymerase, Ribonucleotide ReductaseIndirect inhibition[General Knowledge]
Cladribine (triphosphate form)DNA Polymerase, Ribonucleotide ReductaseIndirect inhibition[General Knowledge]

Mechanism of Action: Targeting Cellular Signaling Pathways

Imidazo[4,5-b]pyridine derivatives, owing to their structural similarity to purines, can interfere with various cellular processes. A prominent mechanism of action for several derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9.[5][7] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of many genes, including those involved in cell survival and proliferation.[3][8]

By inhibiting CDK9, these compounds can prevent the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation and subsequent downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[7]

In contrast, traditional purine analogs primarily act as antimetabolites. After intracellular conversion to their active nucleotide forms, they are incorporated into DNA and RNA, leading to chain termination and inhibition of DNA and RNA synthesis, which ultimately results in cell death.[9]

Visualizing the Pathways

The following diagrams illustrate the general mechanism of action for purine analogs and the CDK9 signaling pathway targeted by some imidazo[4,5-b]pyridine derivatives.

purine_analog_moa extracellular Extracellular Space intracellular Intracellular Space purine_analog Purine Analog transporter Nucleoside Transporter purine_analog->transporter Uptake phosphorylation1 Phosphorylation transporter->phosphorylation1 phosphorylation2 Phosphorylation phosphorylation1->phosphorylation2 active_form Active Triphosphate Form phosphorylation2->active_form dna_incorp Incorporation into DNA/RNA active_form->dna_incorp synthesis_inhibition Inhibition of DNA/RNA Synthesis active_form->synthesis_inhibition apoptosis Apoptosis dna_incorp->apoptosis synthesis_inhibition->apoptosis

Caption: General mechanism of action for purine analogs.

cdk9_pathway cluster_inhibition compound Imidazo[4,5-b]pyridine Derivative cdk9_cyclinT CDK9/Cyclin T1 (P-TEFb) compound->cdk9_cyclinT Binds to ATP pocket inhibition Inhibition cdk9_cyclinT->inhibition rnapii RNA Polymerase II cdk9_cyclinT->rnapii phosphorylates phosphorylation Phosphorylation (Ser2) transcription Transcriptional Elongation rnapii->transcription initiates anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) transcription->anti_apoptotic expression of apoptosis Apoptosis anti_apoptotic->apoptosis prevents

Caption: CDK9 signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds (this compound and purine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle-treated control.[10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

mtt_workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance F->G

Caption: Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC Staining)

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using flow cytometry.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at desired concentrations for a specified time.

  • Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[1][2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][13]

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[12][14]

apoptosis_workflow A Treat cells with compounds B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in dark D->E F Analyze by Flow Cytometry E->F kinase_assay_workflow A Prepare serial dilutions of inhibitor B Add kinase, substrate, and inhibitor to plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Add detection reagent (e.g., ADP-Glo) D->E F Measure luminescence E->F G Calculate IC50 F->G

References

Assessing the Selectivity of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in the design of potent modulators of various protein kinases. This guide provides a comparative assessment of the selectivity of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine derivatives, with a focus on their activity against key oncogenic kinases such as Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9). Due to the limited publicly available comprehensive selectivity data for the specific compound this compound, this guide will utilize data from closely related and well-characterized derivatives to illustrate the selectivity profile of this chemical class. We will compare these derivatives against other established kinase inhibitors to provide a clear perspective on their potential as selective therapeutic agents.

Data Presentation: Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects. The following tables summarize the inhibitory activity of representative imidazo[4,5-b]pyridine derivatives against a panel of kinases, compared with other known kinase inhibitors.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivative 28c and a Pan-Aurora Kinase Inhibitor.

Kinase TargetCompound 28c (imidazo[4,5-b]pyridine derivative) IC50 (µM)[1][2]Alisertib (MLN8237) (Pan-Aurora Inhibitor) IC50 (nM)
Aurora A0.065 (in HCT116 cells)1.2
Aurora B24.65 (in HCT116 cells)25
FLT30.162>10,000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for Alisertib is sourced from publicly available databases and is provided for comparative purposes.

Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives.

Cell LineCompound 28c GI50 (µM)[1]
HCT116 (Colon Carcinoma)2.30
MV4-11 (Acute Myeloid Leukemia)0.299

GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment of inhibitor selectivity. Below are methodologies for key experiments cited in the evaluation of imidazo[4,5-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., Aurora A, Aurora B, CDK9/cyclin T)

  • Substrate peptide specific for the kinase

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add the kinase/substrate solution to the assay plate.

    • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement of a compound in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Cultured cells (e.g., HCT116, MV4-11)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control for a defined period.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing kinase inhibitor selectivity.

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora A Cyclin B/CDK1->Aurora_A activates Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Imidazo_pyridine Imidazo[4,5-b]pyridine Derivatives Imidazo_pyridine->Aurora_A Imidazo_pyridine->Aurora_B

Caption: Aurora Kinase Signaling Pathway and points of inhibition.

CDK9_Signaling_Pathway P-TEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II P-TEFb->RNAPII phosphorylates DSIF_NELF DSIF/NELF P-TEFb->DSIF_NELF phosphorylates Transcriptional_Elongation Transcriptional Elongation P-TEFb->Transcriptional_Elongation releases pause Promoter_Proximal_Pausing Promoter-Proximal Pausing RNAPII->Promoter_Proximal_Pausing DSIF_NELF->Promoter_Proximal_Pausing Gene_Expression Gene Expression (e.g., MYC, MCL1) Transcriptional_Elongation->Gene_Expression Imidazo_pyridine Imidazo[4,5-b]pyridine Derivatives Imidazo_pyridine->P-TEFb

Caption: CDK9-mediated transcriptional elongation pathway.

Kinase_Inhibitor_Selectivity_Workflow Compound_Library Imidazo[4,5-b]pyridine Derivatives Primary_Screen Primary Screen (Target Kinase) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Selectivity_Panel Kinase Selectivity Panel (e.g., >100 kinases) Hit_Compounds->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (e.g., CETSA, Phospho-protein analysis) Hit_Compounds->Cell_Based_Assays Selectivity_Profile Selectivity Profile (IC50 values) Selectivity_Panel->Selectivity_Profile Lead_Candidate Lead Candidate Selectivity_Profile->Lead_Candidate Cell_Based_Assays->Lead_Candidate

Caption: Workflow for assessing kinase inhibitor selectivity.

References

Navigating the Therapeutic Potential: A Comparative In Vitro Analysis of Imidazo[4,5-b]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous journey. Within the vast landscape of heterocyclic compounds, the imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of potent therapeutics. This guide provides a comprehensive cross-validation of in vitro results for two distinct series of imidazo[4,5-b]pyridine derivatives, offering a comparative analysis of their cytotoxic activities against various cancer cell lines and detailing the experimental protocols utilized in their evaluation.

The intrinsic structural similarity of imidazo[4,5-b]pyridines to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide focuses on the in vitro anticancer properties of two representative groups of imidazo[4,5-b]pyridine derivatives, highlighting their efficacy and providing the necessary methodological details for reproducible research. While specific in vitro data for 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine remains elusive in publicly available literature, this guide presents a comparative analysis of closely related and well-characterized derivatives to provide valuable insights for researchers in the field.

Comparative Cytotoxicity Analysis

The following tables summarize the in vitro cytotoxic activity of two distinct series of imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

Compound IDK562 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SaOS2 (Osteosarcoma) IC50 (µM)
3a 57.0172.0371.50
3b 42.1144.2152.52
3c 51.2568.4265.31
3d 48.6361.3559.84
3e 45.1955.7658.17
3f 49.8763.9161.29
3g 47.3258.1460.03
3h 53.4665.2868.77

Data sourced from a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which demonstrated moderate cytotoxic activity against several cancer cell lines, with the K562 leukemia cell line being the most sensitive.[2]

Table 2: Anticancer Activity of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives

Compound IDMCF-7 (Breast Cancer) % Inhibition at 10 µg/mLBT-474 (Breast Cancer) % Inhibition at 10 µg/mL
3h Prominent ActivityProminent Activity
3j Prominent ActivityProminent Activity

These compounds were identified as having significant anticancer activity against two breast cancer cell lines in a study focused on the synthesis and evaluation of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.[3][4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the comparative data tables.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazo[4,5-b]pyridine derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution.

  • Formazan Solubilization: After a further incubation period to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Add Imidazo[4,5-b]pyridine Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of imidazo[4,5-b]pyridine derivatives.

G cluster_pathway Potential Mechanism of Action Compound Imidazo[4,5-b]pyridine Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Inhibition Effect Inhibition of Cancer Cell Growth Pathway->Effect Leads to

References

A Comparative Guide to the Synthetic Routes of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of potential synthetic routes for 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a significant heterocyclic compound in medicinal chemistry research. The comparison focuses on reaction efficiency, starting material accessibility, and procedural complexity, supported by experimental data from analogous syntheses. This document is intended for researchers and professionals in drug development and organic synthesis.

The imidazo[4,5-b]pyridine core is structurally analogous to purines, making its derivatives prime candidates for interacting with various biological targets.[1] Consequently, these compounds have been extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The synthesis of substituted imidazo[4,5-b]pyridines is a key area of study, with various methods being developed to access diverse derivatives.[3][4]

Two primary retrosynthetic strategies for the synthesis of this compound are outlined below. These routes are based on established methods for the formation of the imidazo[4,5-b]pyridine ring system.

Route A: Cyclocondensation of a Diaminopyridine with Acetic Acid

This approach involves the reaction of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative to form the imidazole ring. For the target molecule, this would involve the cyclocondensation of 5-bromo-2-methylpyridine-3,4-diamine with a reagent that provides the C2-methyl group, such as acetic acid.

Route B: Synthesis from 5-Bromo-2,3-diaminopyridine and Subsequent Methylation

An alternative strategy begins with the commercially available 5-bromo-2,3-diaminopyridine. The imidazole ring is first formed by reaction with a suitable one-carbon synthon, followed by the introduction of the methyl group at the 2-position. A common method for the initial cyclization involves reaction with an aldehyde followed by oxidation, or with a carboxylic acid derivative.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the proposed synthetic routes, based on reported yields for analogous compounds. Direct comparative data for the specific target molecule is limited; therefore, data from closely related syntheses are presented to provide a reasonable expectation of efficiency.

ParameterRoute A: From 5-bromo-2-methylpyridine-3,4-diamineRoute B: From 5-bromo-2,3-diaminopyridineReference
Starting Material 5-bromo-2-methylpyridine-3,4-diamine5-bromo-2,3-diaminopyridineN/A
Key Reagents Acetic Acid, Polyphosphoric Acid (PPA)Aryl Aldehyde, Oxidizing Agent[3]
Overall Yield Good (expected ~75%)Moderate to Excellent (49-95%)[3]
Reaction Conditions Elevated temperatures, potentially microwave irradiationThermal conditions, often with a catalyst[3]
Purification Method Column ChromatographyColumn Chromatography[5]

Experimental Protocols

Route A: Cyclocondensation of 5-bromo-2-methylpyridine-3,4-diamine with Acetic Acid (Representative Protocol)

This protocol is based on the general method for synthesizing imidazopyridines from a diaminopyridine and a carboxylic acid.[3]

  • Reaction Setup: In a round-bottom flask, add 5-bromo-2-methylpyridine-3,4-diamine (1 mmol) and polyphosphoric acid (PPA) (10 g).

  • Reagent Addition: Add glacial acetic acid (1.2 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 150°C for 4 hours with stirring. Alternatively, microwave irradiation can be employed to potentially reduce the reaction time.

  • Work-up: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate).

Route B: Synthesis from 5-bromo-2,3-diaminopyridine and an Aldehyde (Representative Protocol)

This protocol describes a common method for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[3]

  • Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine (1 mmol) in a suitable solvent such as water or ethanol (20 mL), add a substituted aryl aldehyde (1.1 mmol).

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. The reaction proceeds via an air oxidative cyclocondensation.

  • Work-up: After cooling to room temperature, a precipitate will form.

  • Isolation: Filter the solid, wash with cold solvent, and dry.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathways

G Synthetic Routes to this compound cluster_A Route A cluster_B Route B A1 5-bromo-2-methylpyridine-3,4-diamine A2 This compound A1->A2 Acetic Acid, PPA B1 5-bromo-2,3-diaminopyridine B2 Intermediate B1->B2 Acetaldehyde, Oxidant B3 This compound B2->B3 Further processing

Caption: Overview of two potential synthetic routes to the target compound.

Experimental Workflow: Route A

G Workflow for Route A start Start react Combine Diamine, PPA, and Acetic Acid start->react heat Heat at 150°C (or Microwave) react->heat workup Cool and Quench with Ice Water heat->workup neutralize Neutralize with NaHCO3 workup->neutralize filter Filter Precipitate neutralize->filter purify Column Chromatography filter->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the cyclocondensation reaction.

References

Evaluating the Drug-Likeness of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. Its structural similarity to naturally occurring purines allows it to interact with various biological targets. For any derivative of this scaffold to become a viable oral drug candidate, it must possess favorable drug-like properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comparative framework for evaluating the drug-likeness of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine derivatives. It includes an analysis of the core structure based on established drug-likeness rules, detailed experimental protocols for key ADME assays, and visual workflows to guide the evaluation process.

Data Presentation: Physicochemical Properties

Assessing drug-likeness often begins with evaluating physicochemical properties against established guidelines like Lipinski's Rule of Five. These rules predict the potential for good oral bioavailability. A compound is considered to have a higher probability of being orally active if it meets the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP (a measure of lipophilicity) ≤ 5, Hydrogen Bond Donors (HBD) ≤ 5, and Hydrogen Bond Acceptors (HBA) ≤ 10.

The table below summarizes these properties for the parent compound, this compound, and provides a template for comparing its derivatives.

Compound IDMolecular FormulaMW ( g/mol )cLogP*HBDHBALipinski's Violations
Parent Scaffold C₇H₆BrN₃212.05[1]1.85130
Derivative 1------
Derivative 2------
etc.------

*cLogP is a calculated value and should be confirmed experimentally.

The parent this compound scaffold exhibits zero violations of Lipinski's rules, suggesting a strong foundation for developing orally bioavailable drug candidates. Its low molecular weight and balanced lipophilicity provide ample room for chemical modifications aimed at enhancing potency and selectivity while maintaining a favorable ADME profile.

Mandatory Visualizations

To facilitate the understanding of the evaluation process, the following diagrams illustrate the logical workflow for drug-likeness assessment and the decision-making process based on Lipinski's Rule of Five.

DrugLikenessWorkflow cluster_0 In Silico Assessment cluster_1 In Vitro Assays cluster_2 Decision & Optimization InSilico Computational Prediction (e.g., Lipinski's Rule of Five, PSA) Solubility Kinetic/Thermodynamic Solubility Assay InSilico->Solubility Promising Profile Permeability Permeability Assay (e.g., PAMPA) Solubility->Permeability Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) Permeability->Metabolism Decision Drug-like? Metabolism->Decision Decision->InSilico No, Redesign LeadOpt Lead Optimization Decision->LeadOpt Yes

A logical workflow for evaluating the drug-likeness of new chemical entities.

LipinskiRuleOfFive start Test Compound mw MW <= 500? start->mw logp LogP <= 5? mw->logp hbd H-Bond Donors <= 5? logp->hbd hba H-Bond Acceptors <= 10? hbd->hba violations Violations > 1? hba->violations drug_like Likely Orally Bioavailable violations->drug_like No not_drug_like Poor Oral Bioavailability Likely violations->not_drug_like Yes

A decision-making flowchart for Lipinski's Rule of Five.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing the performance of different derivatives. Below are methodologies for two key in vitro assays used to assess drug-likeness.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across biological membranes, such as the gastrointestinal tract.

Objective: To determine the effective permeability (Pe) of a compound.

Materials:

  • 96-well donor and acceptor microplates (e.g., Millipore, Corning).

  • PAMPA membrane solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (DMSO).

  • Test compounds and control compounds (high and low permeability).

  • Plate shaker and UV-Vis or LC-MS/MS plate reader.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Membrane: Gently dispense 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate, being careful not to puncture it.

  • Prepare Donor Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute this stock into PBS to a final concentration of 100 µM (the final DMSO concentration should be low, typically ≤1%).

  • Start Assay: Add 200 µL of the test compound solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the assembly at room temperature (e.g., 25°C) for a period of 4 to 18 hours on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations determined in the previous step and the physical parameters of the assay system.

In Vitro Metabolic Stability Assay

This assay evaluates how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life and clearance.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound.

Materials:

  • Pooled human liver microsomes (HLM) or cryopreserved hepatocytes.

  • NADPH regenerating system (for microsomes).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Test compound and positive control compounds (high and low clearance).

  • Incubator/water bath (37°C).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • LC-MS/MS system for analysis.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes (or hepatocytes) and phosphate buffer to 37°C.

  • Initiate Reaction: Add the test compound (typically at a final concentration of 1 µM) to the mixture. For microsomal assays, immediately add the NADPH regenerating system to start the metabolic reaction. For a negative control, omit the NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[1]

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693/k. Intrinsic clearance (CLᵢₙₜ) can then be calculated from the half-life and the protein concentration.[1]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides critical safety and logistical guidance for the proper disposal of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a halogenated heterocyclic compound utilized in scientific research and drug development. Adherence to these protocols is imperative for ensuring the safety of laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Quantitative Data for Disposal of Halogenated Organic Compounds

The following table summarizes key parameters for the disposal of halogenated organic compounds, which is the waste category for this compound.

ParameterGuidelineRationale
Waste Segregation Must be segregated as "Halogenated Organic Waste".[1]Prevents chemical incompatibilities and ensures proper disposal treatment. Halogenated solvents are often more costly to dispose of.[3]
Container Material Chemically compatible (e.g., polyethylene).[2]Prevents container degradation and leaks. Do not use metal containers for corrosive waste.[4]
Container Labeling "Hazardous Waste" and the full chemical name.[1][2]Ensures proper identification and handling by waste management personnel.
Container Condition Leak-proof with a secure, sealable lid.[1][2]Prevents spills and the release of hazardous vapors.
Storage Designated, well-ventilated satellite accumulation area.[1]Minimizes exposure risk and ensures safe temporary storage.
Final Disposal Method High-temperature incineration by a licensed hazardous waste disposal company.[1]Ensures complete destruction of the hazardous compound.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol must be strictly followed for the safe disposal of this compound and any materials contaminated with it.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling any waste, ensure the following PPE is worn:

  • Nitrile gloves (or other chemical-resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.

2.0 Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).[2]
  • In good condition with a secure, sealable lid.[2]
  • Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2] 2.2. Carefully transfer any unused or waste this compound into the designated hazardous waste container. Avoid generating dust. 2.3. Place all contaminated disposable materials, such as weighing paper, pipette tips, and gloves, into the same designated container.

3.0 Spill Management

3.1. In the event of a spill, immediately clear the area of personnel.[5][6] 3.2. Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[5][6] 3.3. Carefully sweep or wipe up the absorbed material and place it into the designated hazardous waste container.[5][7] 3.4. Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

4.0 Storage and Final Disposal

4.1. Keep the hazardous waste container securely closed at all times, except when adding waste.[1][4] 4.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1] 4.3. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[2] 4.4. All disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[2]

Disposal Workflow

A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Waste (Halogenated Organic Waste) A->B C 3. Collect Waste in Labeled Container ('Hazardous Waste', Chemical Name) B->C D 4. Securely Close and Store Container (Well-ventilated area) C->D E 5. Arrange for Professional Disposal (Licensed Waste Management Company) D->E F 6. High-Temperature Incineration E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 219762-28-4). Adherence to these guidelines is paramount for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Hazard Identification and Safety Data

PropertyValueReference
CAS Number 219762-28-4[1][2]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Physical Form Solid[3]
GHS Pictogram Warning[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/ eye protection/ face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE)

A stringent personal protective equipment plan is mandatory for all personnel handling this compound. All operations should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[5]Chemically resistant gloves (e.g., Nitrile).[6]Laboratory coat.[5]Required if not performed in a fume hood or ventilated enclosure.
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[7]Chemically resistant gloves (e.g., Nitrile).Laboratory coat.All manipulations should be performed in a chemical fume hood.
Conducting Reactions Chemical splash goggles and a face shield.[7]Chemically resistant gloves (e.g., Nitrile).Chemical-resistant laboratory coat or apron.All manipulations should be performed in a chemical fume hood.
Waste Disposal Chemical splash goggles.Chemically resistant gloves (e.g., Nitrile).Laboratory coat.Handle in a well-ventilated area, preferably within a chemical fume hood.

Experimental Protocols: Safe Handling and Disposal

The following step-by-step protocols must be strictly followed to ensure the safe handling and disposal of this compound and associated waste.

Weighing and Handling of Solid Compound
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound.[8] Cover the work surface with absorbent, disposable bench paper.[8]

  • PPE: Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting".

  • Weighing:

    • Use an analytical balance with a draft shield.[5]

    • Tare a suitable, sealed container (e.g., a vial with a cap) on the balance.

    • Transfer the container to the chemical fume hood.

    • Carefully add the solid this compound to the container, minimizing the creation of dust.

    • Securely close the container.

    • Re-weigh the sealed container to determine the exact mass.[8]

  • Post-Handling: Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe and dispose of it as hazardous waste. Wipe down the work surface in the fume hood.

Disposal Plan
  • Waste Segregation:

    • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and disposable labware, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[9][10]

    • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste". Do not mix with other waste streams.

  • Container Management:

    • Waste containers must be made of a compatible material (e.g., high-density polyethylene).

    • Containers must be kept securely sealed when not in use and stored in a designated, well-ventilated secondary containment area away from incompatible materials.[11]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.

    • Disposal must be in strict accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[10][11]

Emergency Procedures

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Small Spill (Solid) Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. Clean the spill area with a detergent solution and water.[16]
Large Spill Evacuate the area immediately and alert others. Prevent entry to the area. Contact your institution's emergency response team or environmental health and safety office.[13][17]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PrepFumeHood Prepare Fume Hood RiskAssessment->PrepFumeHood Proceed DonPPE Don Appropriate PPE PrepFumeHood->DonPPE WeighSolid Weigh Solid Compound DonPPE->WeighSolid PrepareSolution Prepare Solution WeighSolid->PrepareSolution ConductReaction Conduct Reaction PrepareSolution->ConductReaction Decontaminate Decontaminate Work Area ConductReaction->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via EHS SegregateWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

DisposalPlan cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream WasteSource Generation of Waste (Solid & Liquid) ContaminatedPPE Contaminated PPE WasteSource->ContaminatedPPE Labware Disposable Labware WasteSource->Labware UnusedSolutions Unused Solutions WasteSource->UnusedSolutions ReactionMixtures Reaction Mixtures WasteSource->ReactionMixtures SolidWasteContainer Sealed & Labeled Solid Waste Container ContaminatedPPE->SolidWasteContainer Labware->SolidWasteContainer EHS Environmental Health & Safety (EHS) Pickup SolidWasteContainer->EHS Scheduled Pickup LiquidWasteContainer Sealed & Labeled Liquid Waste Container UnusedSolutions->LiquidWasteContainer ReactionMixtures->LiquidWasteContainer LiquidWasteContainer->EHS Scheduled Pickup

Caption: Waste disposal plan for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.